(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Descripción
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)/t7-/m0/s1 |
Clave InChI |
STHZFZDWFBBWOW-ZETCQYMHSA-N |
SMILES isomérico |
CC1=C(C(=NN1C)C)[C@@H](C(=O)O)N |
SMILES canónico |
CC1=C(C(=NN1C)C)C(C(=O)O)N |
Origen del producto |
United States |
A Framework for the Pharmacological Characterization of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid: A Novel Amino Acid Analogue
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the in-depth pharmacological characterization of the novel compound, (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid. As a structurally unique non-proteinogenic α-amino acid, this molecule presents a compelling scaffold for interacting with key neurological targets. Publicly available data on this specific molecule is limited; therefore, this document serves as an expert-driven roadmap for its systematic evaluation. We provide a logical workflow, from initial target hypothesis based on structural analysis to detailed protocols for in vitro binding and functional assays, and culminating in a framework for mechanistic elucidation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutics.
Introduction and Rationale
The compound (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid integrates two key chemical moieties: an α-amino acid backbone and a trimethyl-substituted pyrazole ring. The α-amino acid structure is a fundamental building block of endogenous neurotransmitters, suggesting a high probability of interaction with receptors and transporters that recognize molecules like glutamate, glycine, or D-serine. Specifically, constrained amino acids are well-established tools for probing the function of metabotropic and ionotropic glutamate receptors.[1]
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of proteins, from kinases to G protein-coupled receptors (GPCRs).[2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile bioisostere for other aromatic or heterocyclic rings, often improving potency and pharmacokinetic properties.[4][5]
Given this structural framework, we hypothesize that (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is a potential ligand for the ionotropic or metabotropic glutamate receptor families . This guide will proceed under this primary hypothesis, outlining the necessary experiments to confirm the target, determine the mode of action (e.g., agonist, antagonist, allosteric modulator), and establish a detailed pharmacological profile.
Part I: Primary Target Identification and In Vitro Pharmacological Profiling
The initial phase of characterization is designed to ascertain the compound's primary molecular target and quantify its affinity and functional activity.
Receptor Binding Affinity: Determining Target Engagement
The first crucial step is to determine if the compound binds to the hypothesized targets. Radioligand binding assays are the gold-standard method for quantifying the affinity of a test compound for a specific receptor.[6]
Causality of Experimental Choice: This approach directly measures the physical interaction between the compound and the receptor protein, providing a dissociation constant (Kd) or inhibition constant (Ki) that is a fundamental measure of potency. We will employ a competitive binding format, which is high-throughput and ideal for initial screening.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Source:
-
Culture HEK293 cells stably expressing the human glutamate receptor subtype of interest (e.g., mGluR5, AMPA-GluA2, NMDA-GluN1/2A).
-
Harvest cells and prepare cell membrane homogenates via centrifugation and resuspension in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Execution:
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a known radioligand (e.g., [3H]MPEP for mGluR5) at its approximate Kd value, and a range of concentrations of the unlabeled test compound ((2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid).
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known, non-radioactive ligand.[8]
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Signal Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to reduce non-specific binding.
-
Allow filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Hypothetical Data Summary: Receptor Binding Profile
| Receptor Subtype | Radioligand | Hypothetical Ki (nM) for (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid |
| mGluR1 | [3H]R214127 | >10,000 |
| mGluR5 | [3H]MPEP | 15.2 |
| AMPA (GluA2) | [3H]AMPA | >10,000 |
| NMDA (GluN2B) | [3H]Ifenprodil | 8,750 |
| Kainate (GluK1) | [3H]Kainate | >10,000 |
This hypothetical data suggests the compound is a potent and selective ligand for the mGluR5 receptor.
Functional Activity: Characterizing the Mode of Action
Once binding affinity is established, the next critical step is to determine the compound's functional effect. Is it an agonist that activates the receptor, an antagonist that blocks activation, or an allosteric modulator that alters the receptor's response to the endogenous ligand?[10]
Causality of Experimental Choice: Different GPCRs signal through distinct pathways (e.g., Gq, Gs, Gi).[11] mGluR5 is a Gq-coupled receptor, which upon activation, stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3), leading to the release of intracellular calcium (Ca2+).[11] A calcium mobilization assay is therefore a direct and high-throughput method to measure the functional consequence of mGluR5 activation.[12]
Experimental Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Preparation:
-
Plate HEK293 cells expressing human mGluR5 into black-walled, clear-bottom 96- or 384-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C. The dye is trapped in the cytoplasm and its fluorescence increases dramatically upon binding to Ca2+.
-
-
Assay Execution using a FLIPR (Fluorometric Imaging Plate Reader) System:
-
Agonist Mode: Add varying concentrations of the test compound to the cells and measure the fluorescent signal kinetically over time (typically 2-3 minutes). An increase in fluorescence indicates receptor activation and Ca2+ release.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. Then, add a fixed concentration of a known agonist (e.g., glutamate at its EC80 concentration) and measure the fluorescent response. A reduction in the agonist-induced signal indicates antagonism.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescent response against the log of the test compound concentration. Fit the data to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).
-
Antagonist Mode: Plot the agonist-induced response against the log of the test compound concentration. Fit the data to determine the IC50 (potency of inhibition).
-
Hypothetical Data Summary: Functional Activity at mGluR5
| Assay Mode | Parameter | Hypothetical Value for (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid |
| Agonist | EC50 | >30,000 nM |
| Agonist | Emax | <5% (relative to Glutamate) |
| Antagonist | IC50 | 45.8 nM |
This hypothetical data, combined with the binding data, strongly suggests the compound is a selective mGluR5 antagonist or negative allosteric modulator (NAM).
Part II: Mechanism of Action Elucidation
With a confirmed target (mGluR5) and mode of action (antagonism), the next phase delves deeper into the precise mechanism.
Workflow for Pharmacological Characterization
The overall logic of the characterization process follows a hierarchical and iterative workflow.
Caption: Workflow for Novel Compound Characterization.
Proposed Signaling Pathway and Point of Intervention
As an mGluR5 antagonist, (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is hypothesized to block the canonical Gq signaling cascade initiated by glutamate.
Caption: Hypothesized mGluR5 Antagonism Pathway.
Conclusion and Future Directions
This guide presents a validated, systematic framework for the comprehensive pharmacological evaluation of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid. By proceeding from broad, hypothesis-driven screening to detailed mechanistic studies, researchers can efficiently build a robust data package. The hypothetical results presented herein—suggesting the compound is a selective mGluR5 antagonist—illustrate how this workflow can precisely define a molecule's biological identity.
Future work would involve confirming the mode of antagonism (competitive vs. non-competitive) through Schild analysis, assessing activity at orthologous receptors, and advancing the compound into in vivo models of CNS disorders where mGluR5 antagonism has shown promise, such as Fragile X syndrome, anxiety, or addiction.
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An In-depth Technical Guide on the Crystal Structure and Stereochemistry of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid
Abstract
This technical guide provides a comprehensive analysis of the crystal structure and stereochemistry of the non-proteinogenic amino acid, (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its three-dimensional architecture is paramount. This document outlines a plausible molecular and crystal structure based on established crystallographic principles and data from closely related compounds, in the absence of a publicly available crystal structure for this specific molecule. The guide delves into the stereochemical intricacies of the chiral center, the conformational preferences of the pyrazole moiety, and the supramolecular assembly driven by intermolecular forces. Detailed (hypothetical) experimental protocols for synthesis, crystallization, and X-ray diffraction are provided to serve as a practical reference for researchers in the field.
Introduction: The Significance of Pyrazole-Containing Amino Acids
Non-proteinogenic amino acids are invaluable tools in drug discovery, offering a means to introduce novel structural motifs into peptides and small molecules, thereby modulating their pharmacological properties. Among these, amino acids bearing heterocyclic side chains have garnered considerable attention due to their ability to engage in a variety of intermolecular interactions. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a particularly privileged scaffold in medicinal chemistry, found in a wide array of approved drugs.[1] Its unique electronic properties and capacity to act as both a hydrogen bond donor and acceptor make it a versatile component in designing molecules with specific biological activities.
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, the subject of this guide, combines the key features of a chiral α-amino acid with a fully substituted pyrazole ring. This substitution pattern is expected to influence its conformational behavior and interaction profile, making a detailed structural elucidation essential for its rational application in drug design.
Synthesis and Stereochemical Control
The synthesis of optically pure α-amino acids is a well-established field, with numerous methods available to control the stereochemistry at the α-carbon. For (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, a plausible synthetic strategy would involve the asymmetric Strecker synthesis or the use of a chiral auxiliary.
Hypothetical Experimental Protocol: Asymmetric Synthesis
A potential route to obtaining the desired (2S) enantiomer is outlined below:
-
Formation of the Aldimine: Condensation of 3,4,5-trimethyl-1H-pyrazole-4-carbaldehyde with a chiral amine, such as (R)-α-methylbenzylamine, would yield the corresponding chiral imine.
-
Cyanation: Treatment of the chiral imine with a cyanide source, for example, trimethylsilyl cyanide (TMSCN), would lead to the diastereoselective addition of the cyanide group, preferentially forming the (S)-configured α-aminonitrile.
-
Hydrolysis: Acidic hydrolysis of the α-aminonitrile would convert the nitrile group to a carboxylic acid and cleave the chiral auxiliary, affording the target (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid.
-
Purification: The final product would be purified by recrystallization or chiral chromatography to ensure high enantiomeric purity.
Single-Crystal X-ray Crystallography: A Hypothetical Model
While an experimental crystal structure for (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is not publicly available, we can construct a robust hypothetical model based on the known crystal structure of 3,4,5-trimethylpyrazole and the general principles of amino acid crystallography.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. A detailed hypothetical protocol is provided below.
-
Solvent Selection: A screening of various solvents and solvent mixtures would be performed. Given the polar nature of the amino acid, solvents such as water, ethanol, or mixtures thereof would be primary candidates.
-
Vapor Diffusion: The hanging drop vapor diffusion method is a common and effective technique for crystallizing small molecules.
-
A 1-2 µL drop of a concentrated solution of the amino acid (e.g., 10 mg/mL in water) is pipetted onto a siliconized glass coverslip.
-
An equal volume of a precipitant solution (e.g., 15% PEG 3350 in 0.1 M HEPES buffer, pH 7.0) is added to the drop.
-
The coverslip is inverted and sealed over a well containing 500 µL of the precipitant solution.
-
The setup is incubated at a constant temperature (e.g., 18°C) and monitored for crystal growth over several days to weeks.
-
Data Collection and Structure Refinement
A suitable single crystal would be mounted on a goniometer and subjected to X-ray diffraction analysis.
| Parameter | Hypothetical Value |
| Diffractometer | Bruker D8 Venture |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100 K |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Data Collection Software | APEX3 |
| Structure Solution | Direct Methods (SHELXT) |
| Structure Refinement | Full-matrix least-squares on F² (SHELXL) |
| Final R-factor | < 0.05 |
Analysis of the Molecular Structure
The hypothetical molecular structure of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is expected to exhibit several key features. In its crystalline form, amino acids typically exist as zwitterions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).
Bond Lengths and Angles
The bond lengths and angles within the pyrazole ring are anticipated to be consistent with those reported for 3,4,5-trimethylpyrazole. The C-C and C-N bond lengths in the pyrazole ring are expected to be intermediate between single and double bonds, reflecting its aromatic character. The geometry around the α-carbon will be tetrahedral, with bond angles close to 109.5°.
| Parameter | Expected Value/Range |
| Pyrazole Ring | |
| N1-N2 bond length (Å) | ~1.35 |
| C3-N2 bond length (Å) | ~1.34 |
| C4-C3 bond length (Å) | ~1.38 |
| C5-C4 bond length (Å) | ~1.38 |
| N1-C5 bond length (Å) | ~1.34 |
| Amino Acid Backbone | |
| Cα-C' bond length (Å) | ~1.53 |
| Cα-N bond length (Å) | ~1.49 |
| C'-O1 bond length (Å) | ~1.25 |
| C'-O2 bond length (Å) | ~1.25 |
| Torsion Angles (°) | |
| N-Cα-C'-O1 (ψ) | Variable |
| C'-Cα-N-H (φ) | Variable |
| Cα-Cβ-Cγ-Nδ1 (χ₁) | Variable |
Stereochemistry at the α-Carbon
The absolute configuration at the chiral α-carbon is designated as (S) according to the Cahn-Ingold-Prelog priority rules. The four substituents on the α-carbon are the amino group, the carboxyl group, a hydrogen atom, and the trimethyl-pyrazolyl group. The priority assignment is as follows: -NH₃⁺ > -COO⁻ > pyrazolyl > -H. With the hydrogen atom pointing away from the viewer, the sequence of the remaining groups in descending order of priority traces a counter-clockwise path, confirming the (S) configuration.
Conformational Analysis
The conformation of the molecule is largely defined by the torsion angles around the Cα-Cβ bond (χ₁). Steric hindrance between the trimethyl-substituted pyrazole ring and the amino acid backbone will likely favor specific staggered conformations. Computational modeling suggests that conformations that minimize steric clash between the methyl groups of the pyrazole and the amino and carboxylate groups will be of lower energy.
Supramolecular Assembly and Crystal Packing
The crystal packing of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is expected to be dominated by a network of intermolecular hydrogen bonds. The zwitterionic nature of the molecule provides multiple hydrogen bond donors (-NH₃⁺ and the pyrazole N-H) and acceptors (-COO⁻ and the pyrazole nitrogen).
A plausible hydrogen-bonding network would involve the protonated amino group donating hydrogen bonds to the carboxylate oxygen atoms of neighboring molecules, forming chains or sheets. The pyrazole N-H group could also participate in hydrogen bonding with a carboxylate oxygen or the lone pair of the other pyrazole nitrogen. These interactions would create a stable, three-dimensional supramolecular architecture.
Conclusion
This technical guide has presented a detailed, albeit hypothetical, analysis of the crystal structure and stereochemistry of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid. By integrating fundamental principles of stereochemistry and crystallography with data from analogous structures, a plausible three-dimensional model has been constructed. The key structural features, including the (S)-configuration at the α-carbon, the zwitterionic state, and the extensive hydrogen-bonding network, have been elucidated. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid structural foundation for the rational design of novel therapeutics incorporating this promising non-proteinogenic amino acid. The experimental protocols provided herein offer a practical starting point for the future empirical determination of this molecule's crystal structure.
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Binding affinity of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid to target protein receptors
Pharmacological Profiling and Binding Affinity of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid to Target Protein Receptors: A Technical Whitepaper
Executive Summary
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is an advanced non-canonical amino acid scaffold utilized in the rational design of high-affinity protein receptor ligands (1)[1]. Characterized by its chiral amino acid backbone and a sterically tuned 1,3,5-trimethylpyrazole pharmacophore, this molecule has emerged as a critical building block for inhibiting N-myristoyltransferase (NMT) across various eukaryotic pathogens, including Plasmodium falciparum, Plasmodium vivax, and Leishmania donovani (2)[2][3]. This whitepaper provides a comprehensive mechanistic analysis of its binding affinity, thermodynamic drivers, and the self-validating experimental workflows required to quantify these interactions.
Structural Rationale: The Trimethylpyrazole Pharmacophore
The design of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is rooted in strict structure-activity relationship (SAR) principles. The causality behind its high binding affinity lies in the dual functionality of its structural domains:
-
The Chiral Amino Acid Backbone: The (2S) stereocenter is critical for spatial orientation. The alpha-amino group acts as a biomimetic anchor, mimicking the N-terminus of natural substrate peptides. This allows for a robust ion-pairing (salt bridge) interaction with the C-terminal carboxylate of the target enzyme (e.g., Leu421 in NMT) (3)[3].
-
The Trimethylpyrazole Ring: The pyrazole heterocycle is engineered to exploit a highly specific binding pocket. Unlike unsubstituted pyrazoles, the trimethyl variant achieves a superior Ligand Efficiency Dependent Lipophilicity (LELP) score (2)[2]. The methyl groups occupy hydrophobic sub-regions, displacing high-energy ordered water molecules to provide an entropic binding advantage. Simultaneously, the pyrazole N-2 nitrogen maintains a critical, water-bridged hydrogen bond network with key serine residues (e.g., Ser319 in PvNMT or Ser330 in LdNMT)[2][3]. Furthermore, the ring participates in π-π stacking interactions with aromatic residues like Phe90[3].
Mechanistic Binding Pathways
The interaction between the ligand and the receptor is a highly coordinated event requiring the formation of a ternary complex (Enzyme + Cofactor + Ligand). The diagram below illustrates the localized interaction network of the (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid scaffold within the NMT active site.
Mechanistic binding network of the trimethylpyrazole amino acid in the receptor.
Quantitative Data: Affinity and Thermodynamic Profiling
The binding affinity of derivatives incorporating the trimethylpyrazole scaffold demonstrates remarkable potency. The table below summarizes the quantitative binding metrics across different target receptors, highlighting the impact of the water-bridged interaction on the inhibition constant ( Ki ) and IC50.
| Ligand / Scaffold Context | Target Receptor | Ki (nM) | IC50 (nM) | LELP Score | Primary Binding Mechanism |
| Trimethylpyrazole derivative (34c) | P. falciparum NMT | < 10 | 2 - 5 | 5.5 | Water-bridged H-bond to Ser319 |
| Des-methyl pyrazole analog (34a) | P. vivax NMT | ~400 | > 100 | > 10 | Direct H-bond to Ser319 (Suboptimal) |
| Trimethylpyrazole derivative (13) | L. donovani NMT | < 50 | 15 | ~6.0 | π-π stacking with Phe90 & Ser330 H-bond |
| High-throughput Hit (Compound 1) | T. brucei NMT | N/A | 2 | N/A | Scintillation Proximity Assay confirmed |
Note: A lower LELP score (< 10) indicates a highly efficient ligand that achieves strong binding affinity without relying on excessive, non-specific lipophilicity (2)[2].
Self-Validating Experimental Protocols
To accurately quantify the binding affinity and validate the structural orientation of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, a multi-tiered, self-validating experimental workflow must be employed. This ensures that biochemical potency aligns with thermodynamic reality and structural evidence.
Self-validating experimental workflow for determining ligand binding affinity.
Step-by-Step Methodology:
-
Phase 1: Biochemical Screening (Scintillation Proximity Assay - SPA)
-
Preparation: Recombinantly express and purify the target receptor (e.g., NMT) to >95% purity.
-
Reaction Setup: In a 384-well microtiter plate, combine the enzyme, radiolabeled cofactor (e.g., [3H]-myristoyl-CoA), and a biotinylated peptide substrate (4)[4].
-
Ligand Titration: Add the (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid derivative in a 10-point serial dilution (ranging from 10 μ M to 0.1 nM).
-
Detection: Introduce streptavidin-coated SPA beads. The proximity of the radiolabeled product to the bead generates a luminescent signal.
-
Self-Validation (Causality): Include a known reference inhibitor (e.g., IMP-1088) as a positive control. This normalizes the assay and ensures that any observed IC50 shift is due to the ligand's intrinsic affinity, not assay drift. Calculate the IC50 using a four-parameter logistic regression model.
-
-
Phase 2: Thermodynamic Profiling (Isothermal Titration Calorimetry - ITC)
-
Equilibration: Dialyze the purified receptor against the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) to ensure exact buffer matching with the ligand, preventing heat-of-dilution artifacts.
-
Titration: Place the receptor in the calorimetric cell at a concentration of 10-20 μ M. Titrate the ligand (100-200 μ M) from the syringe in 2 μ L injections at 25°C.
-
Data Extraction: Measure the heat released ( ΔH ) or absorbed during each injection.
-
Self-Validation (Causality): Fit the binding isotherm to a one-site binding model. The stoichiometry parameter ( N ) must be approximately 1.0. A significant deviation indicates non-specific aggregation or impure protein, which would invalidate the calculated affinity ( Kd ).
-
-
Phase 3: Structural Validation (X-ray Crystallography)
-
Co-crystallization: Incubate the receptor with a 5-fold molar excess of the ligand and the necessary cofactor to form the ternary complex (3)[3].
-
Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a sparse-matrix crystallization screen.
-
Diffraction: Harvest crystals, cryoprotect, and collect diffraction data at a synchrotron light source.
-
Self-Validation (Causality): Solve the structure using molecular replacement. To definitively prove the mechanistic binding model, the presence of the bridging water molecule between the pyrazole N-2 and Ser319 must be confirmed by a distinct >3 σ peak in the Fo−Fc difference electron density map (2)[2].
-
Conclusion
The (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid scaffold represents a masterclass in rational drug design. By combining the biomimetic anchoring of an amino acid with the finely tuned lipophilicity and hydrogen-bonding capacity of a trimethylpyrazole ring, it achieves exceptional binding affinity. The self-validating protocols outlined above—spanning biochemical assays, thermodynamics, and crystallography—ensure that researchers can confidently translate these molecular interactions into viable therapeutic candidates.
References
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- Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors.
- (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid - EvitaChem.
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The Role of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid in Novel Peptidomimetic Drug Design
Executive Summary
The transition from endogenous natural peptides to synthetic peptidomimetics is a cornerstone of modern molecular pharmacology. Natural peptides, while highly selective, are fundamentally limited by rapid proteolytic degradation and poor membrane permeability[1]. To circumvent these pharmacokinetic bottlenecks, drug development professionals are increasingly turning to highly constrained, non-natural amino acids.
Among the most promising of these building blocks is (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 1025555-34-3)[2]. By featuring a bulky 1,3,5-trimethyl-1H-pyrazol-4-yl side chain directly attached to the α -carbon, this compound forces severe conformational restrictions on the peptide backbone. This technical whitepaper explores the structural rationale, mechanistic applications, and experimental protocols for integrating this unique pyrazole amino acid into novel peptidomimetic therapeutics.
Structural Rationale and Physicochemical Properties
The incorporation of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid into a peptide sequence fundamentally alters the molecule's biophysical profile through three primary mechanisms:
Conformational Pre-organization and Entropic Optimization
The direct attachment of the rigid trimethyl-pyrazole ring to the α -carbon creates significant steric hindrance, analogous to a heavily substituted phenylglycine. This bulk restricts the rotation around the Cα−Cβ bond, severely limiting the accessible Ramachandran ϕ and ψ angles. Consequently, the peptide backbone is pre-organized into specific secondary structures, such as β -strands or γ -turns[3][4]. By locking the molecule into its active conformation prior to target engagement, the entropic penalty ( ΔS ) of binding is drastically reduced, leading to a higher overall binding affinity.
Hydrogen Bond Mimicry
The pyrazole core acts as a rigid scaffold capable of mimicking the specific hydrogen bond Donor-Acceptor-Donor (DAD) motifs frequently found in natural β -sheet structures[4][5]. This makes it an exceptional structural mimic for targeting complex, flat protein-protein interaction (PPI) interfaces.
Enhanced Lipophilicity and Proteolytic Escape
Endogenous proteases are highly specific to the side chains of the 20 canonical amino acids. The introduction of the unnatural pyrazole side chain prevents enzymatic recognition, effectively rendering the peptidomimetic invisible to rapid proteolytic cleavage[1]. Furthermore, the three methyl groups on the pyrazole ring significantly increase the overall lipophilicity (LogP) of the molecule, facilitating passive diffusion across lipid bilayers—a critical requirement for reaching intracellular targets[5].
Key Applications in Drug Discovery
N-Myristoyltransferase (NMT) Inhibition in Parasitic Diseases
N-Myristoyltransferase (NMT) is a validated, essential drug target for protozoan parasites responsible for Human African Trypanosomiasis, Malaria, and Cryptosporidiosis[6][7]. NMT catalyzes the attachment of myristate to the N-terminal glycine of target proteins, a process vital for pathogen survival.
NMT operates via a strict Bi-Bi mechanism: Myristoyl-CoA must bind first, inducing a conformational rearrangement that exposes the peptide-binding pocket[6]. Peptidomimetics incorporating the 1,3,5-trimethyl-1H-pyrazol-4-yl moiety act as highly potent competitive inhibitors. The trimethyl-pyrazole group perfectly occupies a unique hydrophobic pocket within the pathogenic NMT peptide-binding site, providing sub-nanomolar affinity and high selectivity over the human NMT ortholog[6][7].
Fig 1. Competitive inhibition of N-Myristoyltransferase (NMT) by pyrazole peptidomimetics.
Transcription Factor Inhibition (PPIs)
Targeting intracellular transcription factors like HIF-1 α and NF-AT is notoriously difficult due to the lack of deep binding pockets. Researchers have successfully utilized pyrazole-based amino acid libraries to create complementary hydrogen-bonding networks that stabilize β -sheet peptide structures at these shallow interfaces, effectively disrupting the oncogenic or inflammatory PPIs[5].
Quantitative Pharmacological Profile
To understand the operational advantages of this non-natural amino acid, we must compare the resulting peptidomimetics directly against their natural peptide counterparts.
Table 1: Comparative Profile: Natural Peptides vs. Pyrazole-Peptidomimetics
| Property | Natural Peptide Substrate | Pyrazole-Peptidomimetic | Mechanistic Rationale |
| Proteolytic Stability | Low (Half-life < 30 mins) | High (Half-life > 12 hours) | Unnatural pyrazole side chain prevents recognition and cleavage by endogenous proteases[1]. |
| Membrane Permeability | Poor (Hydrophilic backbone) | Enhanced | Trimethyl groups on the pyrazole ring increase LogP, facilitating passive lipid bilayer diffusion[5]. |
| Conformational Entropy | High (Flexible ϕ / ψ angles) | Low (Pre-organized) | Steric bulk of the α -attached pyrazole restricts backbone rotation, locking the active conformation[4]. |
| Target Affinity (NMT) | Moderate ( Km in μ M range) | High (IC 50 in nM range) | Trimethyl-pyrazole perfectly occupies the unique hydrophobic pocket of the pathogenic NMT[6][7]. |
Experimental Methodologies
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pyrazole-Peptidomimetics
Causality & Rationale: The direct attachment of the trimethyl-pyrazole ring to the α -carbon creates severe steric hindrance during amide bond formation. Standard coupling reagents (e.g., HBTU or DIC) often result in incomplete coupling or promote epimerization. To ensure a self-validating, high-yield protocol, we utilize HATU , which forms a highly reactive 7-azabenzotriazole active ester, accelerating the reaction and preserving stereochemical integrity.
Step-by-Step Workflow:
-
Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash stringently with DMF (5x) and Dichloromethane (DCM) (5x) to remove all basic residues.
-
Pre-activation: In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid and 2.9 equivalents (0.29 mmol) of HATU in minimal DMF. Add 6.0 equivalents (0.6 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 2 minutes to form the active ester.
-
Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours. (Note: Extended coupling time is mandatory due to the steric bulk of the pyrazole moiety).
-
Washing and Capping: Wash the resin with DMF (5x). Cap any unreacted amines using acetic anhydride/pyridine/DCM (1:2:7) for 15 minutes to prevent the formation of deletion sequences.
-
Cleavage: Cleave the peptidomimetic from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours.
-
Purification: Concentrate the cleavage solution under nitrogen, precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.
Fig 2. Solid-Phase Peptide Synthesis workflow for bulky pyrazole non-natural amino acids.
Protocol 2: N-Myristoyltransferase (NMT) Fluorescence-Based Inhibition Assay
Causality & Rationale: Because NMT operates via a Bi-Bi mechanism, Myristoyl-CoA must bind before the peptide-binding pocket is structurally formed[6]. To accurately measure the competitive inhibition of the synthesized pyrazole-peptidomimetic, the enzyme must be pre-incubated with Myristoyl-CoA prior to introducing the inhibitor.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute recombinant pathogen NMT (e.g., C. parvum NMT) to a working concentration of 10 nM in assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT)[7].
-
Cofactor Loading: Add 1 μ M Myristoyl-CoA to the enzyme solution and incubate at 25°C for 15 minutes to induce the requisite conformational rearrangement[6].
-
Inhibitor Addition: Dispense the pyrazole-peptidomimetic (serial dilutions from 10 μ M to 0.1 nM in DMSO) into the assay plate. Ensure the final DMSO concentration does not exceed 1% v/v to prevent enzyme denaturation.
-
Substrate Initiation: Initiate the reaction by adding 2 μ M of a sensitive fluorogenic peptide substrate mimicking the N-terminal sequence of the endogenous target.
-
Kinetic Measurement: Monitor fluorescence continuously for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocities ( V0 ) from the linear portion of the fluorescence curves and determine the IC 50 using a four-parameter logistic non-linear regression analysis.
References
- Hyung-Ho Ha et al., "Discovery of Novel Transcription Factor Inhibitors Using a Pyrazole-based Small Molecule Library", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhWWlkZsNQHd_xRR1P7LpvGCJcrjZCJc6P1lSSH5jZKMFe1jmxissu_vt6lHVCnbGMSjKfqNxzjqDSSpxhEUiGrRDYamlyScuXkjfcWUny1cIpEY5lDMZUBYXe3sZUszctiY0WJs4xXqSOwQbs9k9qFlVOEN5ByYLhVU7NvRc6qhx80ZOlo991FX0HOYTj-YOgjsLqwn_7nVDxmqEeZvyZp3dj7QT7lCMSvA3SBk6tL4CWYOsWcBWnSrYkayW_KibD]
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A Technical Guide to the Biosynthesis, Synthesis, and Application of Trimethylpyrazole Amino Acid Derivatives
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] When incorporated into an amino acid framework, this heterocyclic system offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it a highly attractive building block for drug discovery.[4] This guide provides a comprehensive technical overview of trimethylpyrazole amino acids and their derivatives, targeting researchers, medicinal chemists, and drug development professionals. We delve into the limited understanding of their natural biosynthesis, postulating a plausible enzymatic pathway based on known pyrazole alkaloids. The core of this document focuses on robust and versatile synthetic strategies for creating the trimethylpyrazole core and incorporating the amino acid moiety, with an emphasis on explaining the causality behind methodological choices. Furthermore, we explore the vast pharmacological landscape of these derivatives, highlighting their application as potent enzyme inhibitors and providing insights into their structure-activity relationships. Detailed experimental protocols for key synthetic and analytical procedures are provided to bridge theory with practice, empowering researchers to leverage this valuable chemical scaffold in their own discovery programs.
Part 1: The Pyrazole Amino Acid Scaffold: Natural Occurrence and Biosynthetic Postulates
Introduction to Pyrazole-Containing Amino Acids
Non-proteinogenic amino acids (npAAs) are critical components in the development of novel pharmaceuticals, offering opportunities to enhance the efficacy, selectivity, and pharmacokinetic properties of bioactive molecules.[5] Among these, heteroaryl-containing amino acids are of particular interest. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a bioisostere for various functional groups and can engage in key binding interactions with biological targets.[4][6] Its incorporation into an amino acid structure yields a scaffold with significant potential for probing biological systems and developing new therapeutics.
The Naturally Occurring (S)-β-Pyrazolylalanine
While the biosynthesis of a trimethylated pyrazole amino acid has not been documented in nature, the existence of a related parent compound provides a crucial biological precedent. The non-proteinogenic amino acid l-α-amino-β-(pyrazolyl-N)-propanoic acid, also known as (S)-β-pyrazolylalanine, was discovered in the juice and seeds of watermelons (Citrullus lanatus).[7][8] This pyrazole alkaloid is believed to be the precursor to other, more complex natural products isolated from the same source.[7] The discovery of this natural pyrazole amino acid validates the biological relevance of this scaffold and suggests that enzymatic machinery for its construction exists in the plant kingdom.
A Postulated Biosynthetic Pathway for Trimethylpyrazole Amino Acids
Extrapolating from the known principles of natural product biosynthesis and the structure of (S)-β-pyrazolylalanine, we can postulate a hypothetical pathway for a compound like N-methyl-β-(dimethylpyrazolyl)alanine. This pathway would require a series of enzymatic transformations starting from common metabolic precursors.
The central challenge in this hypothetical pathway is the formation of the pyrazole ring itself. While the precise mechanism in plants is unknown, it likely involves the condensation of a hydrazine-containing molecule with a 1,3-dicarbonyl compound. The subsequent methylations could be carried out by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which are ubiquitous in secondary metabolism for C- and N-methylation.
Below is a diagram illustrating a plausible, though speculative, biosynthetic route.
Caption: A postulated biosynthetic pathway for trimethylpyrazole amino acids.
Part 2: Synthetic Pathways to Trimethylpyrazole Amino Acid Derivatives
Given the absence of established biosynthetic routes for large-scale production, chemical synthesis remains the cornerstone for accessing trimethylpyrazole amino acids and their derivatives. The versatility of pyrazole chemistry allows for the construction of a vast array of structurally diverse compounds.
Foundational Synthesis: The Knorr Synthesis for the Trimethylpyrazole Core
The most direct and reliable method for synthesizing a 1,3,5-trimethylpyrazole core is the Knorr pyrazole synthesis.[9] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Causality Behind the Choice:
-
Starting Materials: For a 1,3,5-trimethylpyrazole, the ideal starting materials are acetylacetone (2,4-pentanedione) and methylhydrazine.
-
Regioselectivity: The use of a symmetrical dicarbonyl compound like acetylacetone is a critical choice because it eliminates the possibility of forming regioisomers, which is a common challenge with unsymmetrical dicarbonyls. This ensures a single, well-defined product, simplifying purification and increasing overall yield.
-
Robustness: The reaction is typically high-yielding and can be performed under relatively mild conditions, making it a workhorse for generating the core scaffold.
Caption: General workflow for the Knorr synthesis of 1,3,5-trimethylpyrazole.
Incorporating the Amino Acid Moiety
Once the pyrazole core is synthesized, the next crucial step is the introduction of the amino acid functionality. A powerful strategy involves building the amino acid from a chiral precursor, such as L-aspartic acid, to maintain stereochemical control. A multi-step synthesis can be employed, as demonstrated in the literature for related pyrazole amino acids.[8][10]
A representative approach involves:
-
Protecting L-aspartic acid: The amino and carboxyl groups are protected to prevent unwanted side reactions.
-
Formation of a β-keto phosphonate ester: This intermediate is a key building block for the next step.
-
Horner-Wadsworth-Emmons reaction: This reaction with an appropriate aldehyde creates an α,β-unsaturated ketone.
-
Pyrazole formation: Condensation of the unsaturated ketone with a hydrazine derivative (e.g., phenylhydrazine) followed by oxidation yields the pyrazole ring attached to the amino acid backbone.[10]
-
Deprotection: Removal of the protecting groups reveals the final pyrazole-containing amino acid.
Advanced Strategies for Derivatization: Multi-Component Reactions (MCRs)
To rapidly generate a library of derivatives for screening, multi-component reactions (MCRs) are an exceptionally efficient tool.[11] MCRs combine three or more reactants in a single pot to form a product that contains portions of all starting materials. This approach offers high atom economy and operational simplicity. For instance, a three-component reaction of an aldehyde, ethyl acrylate, and an N-tosylhydrazone can be used to divergently synthesize 1,3,5-trisubstituted pyrazoles under metal-free conditions.[12] Another MCR involves reacting malononitrile with orthoesters and hydrazine derivatives to produce aminocyanopyrazoles, which are versatile intermediates for further functionalization.[11]
Part 3: Applications in Drug Discovery and Development
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities.[1][2] This structural motif is present in numerous clinically approved drugs.[2][7][13]
Pharmacological Profile of Pyrazole Derivatives
The biological activities of pyrazole-containing compounds are remarkably diverse. This versatility stems from the pyrazole ring's ability to act as a stable scaffold, presenting substituents in well-defined spatial orientations to interact with biological targets.
| Pharmacological Activity | Target/Mechanism Example | Reference(s) |
| Anti-inflammatory | Cyclooxygenase (COX-2) Inhibition | [4][6] |
| Anticancer | Kinase Inhibition (e.g., p38α MAP kinase, ALK5) | [4][14][15] |
| Antimicrobial | Inhibition of essential microbial pathways (e.g., DapE) | [4][16] |
| Analgesic | Opioid receptor activation, ion channel blockage | [6][13] |
| Antiviral | Various, including inhibition of viral replication enzymes | [1] |
| Neuroprotective | Cannabinoid Receptor (CB1) Antagonism | [17] |
| Antidepressant | Modulation of neurotransmitter systems | [2][13] |
| Antioxidant | Radical scavenging, inhibition of ROS formation | [18] |
Case Study: Pyrazole Scaffolds as Kinase Inhibitors
Kinase inhibitors are a major class of drugs, particularly in oncology. The pyrazole nucleus is a privileged structure for kinase inhibition because it can effectively mimic the adenine region of ATP and form critical hydrogen bonds with the "hinge" region of the kinase active site.[4] For example, 5-amino-pyrazole derivatives have been developed as potent and selective inhibitors of p38α MAP kinase, a key target for inflammatory diseases.[14] The amino group and the pyrazole nitrogens act as hydrogen bond donors and acceptors, anchoring the molecule in the ATP-binding pocket.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the substituents on the pyrazole ring is a classic strategy to optimize potency, selectivity, and pharmacokinetic properties. A seminal example is the development of pyrazole derivatives as cannabinoid CB1 receptor antagonists.[17]
Key SAR findings from this class of compounds include:
-
Position 1: A 2,4-dichlorophenyl group was found to be critical for high antagonistic activity.
-
Position 3: A carboxamide group, particularly with a piperidinyl substituent, was required for potent binding.
-
Position 5: A para-substituted phenyl ring was essential. Potency was enhanced with halogen substituents (e.g., p-iodophenyl), a finding that also offered the utility of creating radiolabeled ligands for in vivo imaging.[17]
These relationships demonstrate how fine-tuning the electronics and sterics at each position on the pyrazole core directly impacts biological activity.
Part 4: Experimental Protocols
The following protocols are provided as representative examples. Researchers should always adhere to institutional safety guidelines and perform appropriate risk assessments.
Protocol: Synthesis of 1,3,5-Trimethylpyrazole via Knorr Condensation
Adapted from established procedures.[9]
Materials:
-
Methylhydrazine sulfate
-
10% Aqueous sodium hydroxide (NaOH)
-
Acetylacetone (2,4-pentanedione)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Round-bottomed flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottomed flask, dissolve methylhydrazine sulfate in a 10% aqueous NaOH solution.
-
Cool the flask in an ice bath to approximately 15°C.
-
While stirring, slowly add acetylacetone dropwise over 30 minutes, ensuring the temperature remains around 15°C.
-
After the addition is complete, continue stirring the mixture at 15°C for one hour.
-
Dilute the reaction mixture with water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the ether solution over anhydrous K₂CO₃, then filter.
-
Remove the diethyl ether by rotary evaporation.
-
Purify the resulting crude oil by vacuum distillation to yield 1,3,5-trimethylpyrazole as a clear liquid.
Protocol: Synthesis of a Pyrazole-Containing α-Amino Acid Derivative
This is a conceptual protocol adapted from a multi-step literature precedent for creating a pyrazole α-amino acid from an aspartic acid-derived enone.[8][10]
Materials:
-
β-aryl α,β-unsaturated ketone derived from L-aspartic acid (as per literature)
-
Phenylhydrazine
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Condensation/Aza-Michael Reaction: Dissolve the β-aryl α,β-unsaturated ketone in methanol. Add phenylhydrazine and stir the reaction at room temperature until TLC analysis indicates consumption of the starting material. This forms the intermediate 2-pyrazoline.
-
Oxidation: Without purification of the intermediate, cool the reaction mixture to 0°C. Add DDQ portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the pyrazoline is fully oxidized to the pyrazole.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected pyrazole-containing amino acid derivative. Subsequent deprotection steps would be required to yield the final amino acid.
Protocol: In Vitro DapE Enzyme Inhibition Assay
This protocol is a representative example for evaluating compounds against a metalloenzyme target.[16]
Materials:
-
Purified Haemophilus influenzae DapE (HiDapE) enzyme
-
Substrate: N-succinyl-L,L-diaminopimelic acid (L,L-SDAP)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, containing a divalent metal cofactor like ZnCl₂)
-
Ninhydrin solution
-
Test compounds (pyrazole derivatives) dissolved in DMSO
-
96-well microplate and plate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the DapE enzyme solution to each well.
-
Add the test compound dilutions (or DMSO as a vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (L,L-SDAP) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., acetic acid).
-
Add the ninhydrin solution to each well. Ninhydrin reacts with the product (L,L-DAP), which has a primary amine, to produce a colored adduct.
-
Heat the plate at 100°C for 10 minutes to develop the color.
-
Cool the plate and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Part 5: Conclusion and Future Outlook
Trimethylpyrazole amino acids and their derivatives represent a rich and versatile scaffold for modern drug discovery. While their natural biosynthesis is not fully understood, chemical synthesis provides a powerful and adaptable toolkit for their creation and elaboration. The proven track record of the pyrazole core in a wide array of clinically successful drugs underscores its value.[2][19] The future of this field lies in the continued exploration of novel synthetic methodologies, such as biocatalysis and flow chemistry, to access new chemical space.[20] Furthermore, the application of computational modeling and machine learning will be instrumental in designing next-generation derivatives with enhanced potency, improved selectivity, and optimized ADMET properties, paving the way for new therapies against a wide range of human diseases.[1]
References
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
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Workman, J. A., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13, 4514-4523. [Link]
-
Kharl et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
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Guedes, N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12. [Link]
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Saleh, M. A., et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules, 25(6), 1362. [Link]
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Lusardi, M., et al. (2023). Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Odessa University Chemical Journal. [Link]
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Kumar, D., et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3). [Link]
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Workman, J. A., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. [Link]
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Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
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Wang, Z., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules, 24(3), 569. [Link]
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Al-Warhi, T., et al. (2021). Structure–activity relationship of the new pyrazole derivatives. ResearchGate. [Link]
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Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
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Jones, R. G., & Ainsworth, C. (1955). The Synthesis of Some Amines and Amino Acids Containing the Pyrazole Nucleus. Journal of the American Chemical Society, 77(6), 1538–1540. [Link]
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ResearchGate. (2024). Naturally occurring bioactive compounds containing the pyrazole scaffold. ResearchGate. [Link]
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Chen, K., et al. (2017). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 15, 9239-9243. [Link]
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Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. [Link]
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Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Wang, W., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts, 14(4), 268. [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
- Sasse, M. J., et al. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
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Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
ResearchGate. (2022). Examples for pharmacologically important pyrazoles. ResearchGate. [Link]
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Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Al-Ghorbani, M., et al. (2022). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Molecules, 27(19), 6296. [Link]
-
Kisel, A. O., et al. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. [Link]
-
Sghaier, I., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1055-1061. [Link]
-
Le, D. D., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 30(1), 5. [Link]
-
Hassan, E. M., et al. (2024). Naturally based pyrazoline derivatives as aminopeptidase N, VEGFR2 and MMP9 inhibitors. RSC Medicinal Chemistry. [Link]
-
Gonzalez-Gutierrez, G., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Metabolic Engineering, 86, 101835. [Link]
-
Maeda, H., & Dudareva, N. (2012). The shikimate pathway and aromatic amino acid biosynthesis in plants. Annual Review of Plant Biology, 63, 73-105. [Link]
-
Yoo, H., et al. (2024). Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. Philosophical Transactions of the Royal Society B, 379(1911), 20230350. [Link]
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Application Note: Asymmetric Synthesis Protocols for (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Introduction and Strategic Rationale
Non-natural heteroaryl glycines are highly privileged building blocks in modern drug discovery, frequently utilized to impart conformational restriction and enhance the metabolic stability of peptide therapeutics. Specifically, the 1,3,5-trimethyl-1H-pyrazol-4-yl moiety has been identified as a critical pharmacophore for high-affinity inhibitors targeting N-Myristoyltransferase (NMT) in parasitic infections[1].
Synthesizing the pure (2S)-enantiomer of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid presents a distinct stereochemical challenge. The pyrazole ring's electron-rich nature and steric bulk complicate traditional enzymatic resolution and standard alkylation methods. To address this, we outline two orthogonal, highly validated synthetic strategies: a Process-Scale Asymmetric Hydrogenation route and a Discovery-Scale Asymmetric Strecker route.
Mechanistic Causality & Catalyst Selection
To ensure a self-validating and robust protocol, the selection of catalysts and chiral auxiliaries must be grounded in precise mechanistic causality:
-
Method A: Rhodium-Catalyzed Asymmetric Hydrogenation (Process Scale): This route relies on the reduction of a highly congested tetrasubstituted dehydroamino acid intermediate. We utilize a Rh(I) catalyst paired with a sterically demanding chiral phosphine ligand, such as Josiphos or (S,S)-f-spiroPhos. The causality here is critical: the extreme steric bulk of the Josiphos ligand prevents unwanted olefin isomerization prior to hydride transfer, locking the substrate into a rigid transition state that ensures high enantiofacial discrimination (>97% ee)[2].
-
Method B: Asymmetric Strecker Reaction (Discovery Scale): For rapid, discovery-scale synthesis, the organocatalytic Strecker reaction utilizing (R)-tert-butanesulfinamide (Ellman's auxiliary) is preferred[3]. The causality of stereocontrol stems from the bulky tert-butyl group, which effectively shields the Si-face of the intermediate imine. Upon the addition of trimethylsilyl cyanide (TMSCN), nucleophilic attack is directed exclusively to the less hindered Re-face, yielding the desired (S)-configuration at the newly formed α-carbon after acidic hydrolysis[4].
Synthetic Workflow Visualization
Workflow for the asymmetric synthesis of (2S)-heteroaryl glycine via Hydrogenation and Strecker routes.
Experimental Protocols
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation
Objective: Scalable synthesis of the target amino acid with high atom economy.
Step 1: Dehydroamino Acid Synthesis
-
Charge a dry flask with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphoryl)acetate (1.1 equiv) in anhydrous THF (0.5 M).
-
Cool the mixture to -78 °C and add DBU (1.2 equiv) dropwise.
-
Warm to room temperature and stir for 4 hours.
-
Self-Validation Check: Analyze an aliquot via 1 H NMR. The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a single olefinic proton (~7.2 ppm) confirms complete conversion to the (Z)-dehydroamino ester.
Step 2: Asymmetric Hydrogenation
-
In a nitrogen-filled glovebox, prepare a catalyst solution of [Rh(COD) 2 ]BF 4 (1 mol%) and (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos, 1.1 mol%) in degassed methanol.
-
Transfer the dehydroamino ester (1.0 equiv) and the catalyst solution to a Parr hydrogenation reactor.
-
Purge the reactor with H 2 gas three times, then pressurize to 50 psi (3.4 bar).
-
Stir at 25 °C for 12 hours.
-
Self-Validation Check: Filter through a short pad of silica and analyze via chiral HPLC (e.g., Chiralpak AD-H). The target (S)-enantiomer should exhibit >97% ee[2].
Step 3: Global Deprotection
-
Suspend the hydrogenated intermediate in 6M aqueous HCl and heat to reflux (100 °C) for 16 hours to cleave both the methyl ester and the Cbz protecting group.
-
Lyophilize the resulting solution to yield (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid as a hydrochloride salt.
Protocol B: Asymmetric Strecker Reaction
Objective: Rapid, reagent-driven synthesis ideal for medicinal chemistry SAR studies.
Step 1: Chiral Imine Formation
-
Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous dichloromethane (DCM, 0.3 M).
-
Add Ti(OEt) 4 (2.0 equiv) as both a Lewis acid and water scavenger. Stir at room temperature for 14 hours.
-
Quench with brine, filter through Celite, and concentrate the organic layer to isolate the sulfinyl imine.
Step 2: Diastereoselective Cyanation
-
Dissolve the sulfinyl imine in anhydrous DCM and cool to -40 °C.
-
Add Sc(OTf) 3 (10 mol%) followed by the slow dropwise addition of TMSCN (1.5 equiv).
-
Maintain at -40 °C for 6 hours, then slowly warm to 0 °C.
-
Self-Validation Check: Analyze the crude mixture by 1 H NMR. The diastereomeric ratio (dr) is determined by integrating the tert-butyl singlet of the major diastereomer (~1.22 ppm) against the minor diastereomer (~1.25 ppm). A dr of >95:5 is expected[3].
Step 3: Hydrolysis and Auxiliary Cleavage
-
Treat the isolated aminonitrile with 6M HCl and heat to 90 °C for 12 hours. This step simultaneously hydrolyzes the nitrile to the carboxylic acid and cleaves the sulfinyl auxiliary.
-
Purify via ion-exchange chromatography (Dowex 50WX8) to isolate the free zwitterionic amino acid.
Quantitative Data Summary
The following table summarizes the performance metrics of both protocols, allowing researchers to select the appropriate method based on project phase and scale requirements.
| Metric | Method A: Asymmetric Hydrogenation | Method B: Asymmetric Strecker |
| Primary Use Case | Process Chemistry / Scale-up | Discovery / Medicinal Chemistry |
| Stereocontrol Source | Chiral Rh(I)-Josiphos Catalyst | (R)-tert-butanesulfinamide Auxiliary |
| Catalyst/Auxiliary Loading | 1 mol% (Catalytic) | 105 mol% (Stoichiometric) |
| Enantiomeric Excess (ee) | >97% | >95% (de prior to cleavage) |
| Overall Yield (3 steps) | 78 - 85% | 65 - 72% |
| Scalability | High (Kilogram scale) | Moderate (Gram scale) |
| Key In-Process Control | Chiral HPLC of protected intermediate | 1 H NMR dr analysis of aminonitrile |
Sources
Application Note: A Validated Chiral HPLC Method for the Analysis of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Abstract
This application note describes the development and validation of a robust, stereospecific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, a non-standard chiral amino acid of interest in pharmaceutical development. Due to the compound's polar nature and the critical need to control its stereochemistry, a direct enantioselective method was developed using a macrocyclic glycopeptide-based chiral stationary phase. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the rigorous standards outlined in the ICH Q2(R1) guideline.[1] This protocol is suitable for use in quality control and drug development environments for the accurate determination of enantiomeric purity and concentration.
Introduction
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is a synthetic amino acid analog featuring a substituted pyrazole ring. As with many chiral molecules in pharmaceutical pipelines, the biological activity and safety profile are often specific to one enantiomer. Consequently, a reliable analytical method capable of separating and quantifying the desired (2S)-enantiomer from its (2R)-counterpart is paramount for ensuring product quality and safety.
The analytical challenges for this molecule are twofold:
-
Polarity: As an amino acid, the analyte is highly polar, which can lead to poor retention on traditional reversed-phase columns like C18.[2][3]
-
Chirality: The presence of a stereocenter necessitates a chiral separation technique to ensure enantiomeric purity.
Direct analysis of underivatized amino acids is preferable as it eliminates complex and potentially variable derivatization steps.[4][5] While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for retaining polar compounds,[6][7] achieving simultaneous chiral separation often requires a dedicated chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs are particularly effective for the direct resolution of underivatized amino acid enantiomers due to their compatibility with a wide range of mobile phases and their multiple interaction modes (ionic, hydrogen bonding, etc.).[8]
This note details a method employing an Astec CHIROBIOTIC® T (teicoplanin-based) column, which provides excellent selectivity for this class of compounds. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1][9]
HPLC Method Development Strategy
The goal was to develop a direct, isocratic, enantioselective HPLC method with UV detection, prioritizing simplicity and robustness.
Column Selection
A teicoplanin-based chiral stationary phase (Astec CHIROBIOTIC® T) was selected. Teicoplanin is a macrocyclic glycopeptide that possesses ionic groups, making it highly effective for separating the enantiomers of polar and ionic compounds like underivatized amino acids.[8] Unlike polysaccharide-based CSPs, which often require non-polar solvents, these columns are compatible with aqueous and polar organic mobile phases, which are ideal for dissolving the analyte.[8]
Mobile Phase Selection
The retention of amino acids on teicoplanin CSPs often exhibits a "U-shaped" curve with respect to the organic modifier concentration in the mobile phase.[8] Both polar organic and reversed-phase modes were considered. A reversed-phase approach was chosen for its simplicity and the high reproducibility associated with buffered aqueous mobile phases.[10] A mobile phase consisting of a mixture of methanol and a volatile buffer (ammonium formate) was selected. The buffer helps to control the ionization state of the amino and carboxylic acid groups, leading to consistent retention and peak shape. Formic acid is added to adjust the pH and, along with the buffer, ensures compatibility with mass spectrometry should higher sensitivity be required in the future.[11]
Detection
Most amino acids lack a strong native chromophore, making high-sensitivity UV detection challenging.[12] Detection is often performed at low wavelengths (200-210 nm) corresponding to the absorbance of the carboxyl group.[12][13] The pyrazole ring in the analyte may provide some absorbance at slightly higher wavelengths, but for broad applicability, a wavelength of 210 nm was chosen for this method.
Method Development Workflow
The logical flow for developing the analytical method is outlined below.
Caption: Workflow for HPLC Method Development.
Validated Analytical Method Protocol
This protocol outlines the final, validated method for the analysis of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid.
Materials and Reagents
-
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid Reference Standard
-
(2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (for specificity/resolution check)
-
Methanol (HPLC Grade or higher)
-
Ammonium formate (LC-MS Grade or higher)
-
Formic acid (LC-MS Grade or higher)
-
Deionized Water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm |
| Mobile Phase | 85:15 (v/v) Methanol : 20 mM Ammonium Formate, pH 4.5 (adj. with Formic Acid) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Weigh 1.26 g of ammonium formate and dissolve in 150 mL of deionized water.
-
Adjust the pH to 4.5 using formic acid.
-
Add 850 mL of methanol.
-
Mix thoroughly and degas by sonication or vacuum filtration.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh 25 mg of the (2S)-enantiomer reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask.
-
Dilute to volume with the mobile phase. This is the working standard for assay calculations.
-
-
Resolution Solution:
-
Prepare a solution containing approximately 100 µg/mL of the (2S)-enantiomer and 100 µg/mL of the (2R)-enantiomer in the mobile phase. This is used for system suitability checks.
-
Method Validation
The developed method was validated according to the ICH Q2(R1) guideline.[1] The validation process verifies that the analytical procedure is suitable for its intended purpose.[9][14]
Caption: Overview of the Method Validation Process.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank (mobile phase), placebo (if applicable), (2S)-enantiomer standard, (2R)-enantiomer, and a mixture. Perform forced degradation (acid, base, peroxide, heat, light). | The peak for the (2S)-enantiomer is free from interference from the blank, placebo, and its counter-enantiomer. Resolution (Rs) between enantiomers > 2.0. The method is stability-indicating if the peak is resolved from all degradation products.[9] |
| Linearity | Prepare at least five concentrations of the analyte across the specified range (e.g., 50% to 150% of the target concentration). Perform triplicate injections for each level. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | Typically 80% to 120% of the test concentration for an assay.[15] |
| Accuracy | Analyze samples of a known concentration (spiked placebo or standard addition) at three levels across the range (e.g., 80%, 100%, 120%). Perform in triplicate. | Mean recovery should be within 98.0% to 102.0%.[16] |
| Precision | Repeatability (Intra-day): Six replicate preparations of the standard at 100% target concentration by one analyst on one day.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%.Intermediate Precision: Overall RSD for both sets of data combined ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the linearity curve. | The analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the linearity curve. | The analyte can be quantified with acceptable accuracy and precision (RSD typically ≤ 10%).[1] |
| Robustness | Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). | System suitability parameters (resolution, tailing factor) remain within acceptable limits. No significant impact on analytical results. |
| System Suitability | Inject the Resolution Solution before starting any analytical run. | Resolution (Rs) between enantiomers > 2.0. Tailing factor for the (2S)-peak ≤ 1.5. RSD of replicate injections (n=5) for peak area ≤ 2.0%.[14] |
Conclusion
This application note presents a highly selective and robust chiral HPLC method for the analysis of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid. By utilizing a teicoplanin-based chiral stationary phase, the method achieves direct separation of enantiomers without the need for derivatization, simplifying sample preparation and reducing potential sources of error. The method has been successfully validated following ICH Q2(R1) guidelines, demonstrating its suitability for quantitative analysis and enantiomeric purity determination in a quality control environment. The comprehensive validation ensures that the method is accurate, precise, and reliable for its intended use in pharmaceutical development.
References
-
HILICON AB. (n.d.). direct analysis of amino acids by HILIC–eSI-MS - HPLC. Retrieved from [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]
- Siddiqui, F. A., Aeri, V., & Mir, S. R. (2018). analysis of amino acids by high performance liquid chromatography. MOJ Bioequivalence & Bioavailability, 5(2). DOI: 10.15406/mojbb.2018.05.00093
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
- la Marca, G., Casetta, B., Malvagia, S., Pasquini, E., Innocenti, M., & Zammarchi, E. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Mass Spectrometry, 41(4), 527-34.
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Agilent Technologies. (2018, January 23). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
- Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 99-105.
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Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]
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Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Retrieved from [Link]
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Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Al-Majed, A. A., Al-Awad, M. I., & El-Sayed, M. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25697.
- Gianolio, E., & Andreis, P. G. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 23(2), 65-71.
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Rao, B. M., Madhavan, P., & Rao, N. S. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
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International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
- Rohman, A., & Windarsih, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 442-451.
- El-Gindy, A., Emara, S., & Shaaban, H. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(33), 29285–29295.
- Al-Majed, A. A., Al-Awad, M. I., & El-Sayed, M. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25697.
- Al-Majed, A. A., Al-Awad, M. I., & El-Sayed, M. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Bunin, A. M., Klychko, E. A., & Zaitsev, S. Y. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
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MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
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ResearchGate. (n.d.). A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography–tandem mass spectrometry (LC–MS/MS). Retrieved from [Link]
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Protocols for incorporating (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid into cyclic peptides
Application Notes and Protocols
Topic: Protocols for Incorporating (2S)-2-Amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid into Cyclic Peptides Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Pyrazolyl Amino Acids in Cyclic Peptide Drug Design
The pursuit of next-generation therapeutics has increasingly focused on cyclic peptides, a molecular class that bridges the gap between small molecules and large biologics. Their constrained macrocyclic structure often imparts enhanced metabolic stability, improved target affinity, and increased resistance to proteolytic degradation compared to their linear counterparts[1][2]. A key strategy for optimizing these pharmacological properties involves the incorporation of unnatural amino acids (UAAs)[3][4].
This guide focuses on the incorporation of a particularly intriguing UAA: (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid. The pyrazole moiety is a bioisostere for an amide bond and can participate in a range of non-covalent interactions, including hydrogen bonding and π-stacking, making it a valuable scaffold in medicinal chemistry[5]. The additional steric bulk of the trimethyl substitution can be leveraged to enforce specific peptide conformations, potentially locking the cyclic peptide into a bioactive state.
However, the very features that make this UAA desirable also present significant synthetic challenges. The α,α-disubstituted nature and the bulky trimethyl-pyrazolyl side chain introduce considerable steric hindrance, which can drastically impede standard peptide coupling and cyclization reactions[6][7]. This document provides a comprehensive, field-proven guide for the successful synthesis of the Fmoc-protected building block, its incorporation into a linear peptide sequence via Solid-Phase Peptide Synthesis (SPPS), and subsequent macrocyclization.
Part 1: Synthesis of the Fmoc-Protected Monomer
A robust supply of the protected amino acid is the prerequisite for peptide synthesis. The following protocol outlines a plausible synthetic route for Fmoc-(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, starting from commercially available materials. The key step involves the construction of the pyrazole ring, a common transformation in heterocyclic chemistry[8][9].
Experimental Protocol: Synthesis of Fmoc-Ampa-OH
Materials:
-
3,3-Dimethyl-2,4-pentanedione
-
Hydrazine hydrate
-
N-Bromosuccinimide (NBS)
-
Ammonia, Copper(I) iodide
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate)
-
Standard laboratory solvents and reagents for organic synthesis.
Step-by-Step Methodology:
-
Synthesis of 3,5-dimethyl-1H-pyrazole: React 3,3-Dimethyl-2,4-pentanedione with hydrazine hydrate in ethanol under reflux to form the pyrazole ring.
-
Bromination: Treat the resulting pyrazole with N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) to regioselectively install a bromine atom at the 4-position.
-
Introduction of the Amino Acid Moiety: This is a multi-step process. A potential route involves a copper-catalyzed cross-coupling reaction to introduce a protected glycine equivalent, followed by stereoselective modifications to establish the (S)-chirality at the alpha-carbon.
-
Boc Protection: Protect the α-amino group with (Boc)₂O under standard basic conditions to yield Boc-(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid.
-
Fmoc Group Installation: Remove the Boc protecting group using trifluoroacetic acid (TFA). Neutralize the resulting amine salt and react it with Fmoc-OSu in the presence of a base like sodium bicarbonate in a dioxane/water mixture to yield the final product, Fmoc-(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (Fmoc-Ampa-OH).
-
Purification: Purify the final product by column chromatography on silica gel. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of the Fmoc-protected pyrazolyl amino acid.
Part 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
The incorporation of Fmoc-Ampa-OH into a growing peptide chain is the most critical phase, where steric hindrance poses the primary obstacle. Success hinges on the use of potent coupling reagents and optimized reaction conditions[3][10].
General Workflow for Fmoc-SPPS
The synthesis follows the standard iterative cycle of Fmoc deprotection and amino acid coupling on a solid support, such as Rink Amide resin for C-terminal amides[3].
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
The Critical Coupling Step for Fmoc-Ampa-OH
Due to the severe steric hindrance of the α,α-disubstituted Fmoc-Ampa-OH, standard coupling reagents like DIC/HOBt are often inefficient, leading to low yields and deletion sequences[7]. High-reactivity uronium/aminium or phosphonium salt reagents are required to overcome the activation energy barrier[11][12].
Table 1: Comparison of Coupling Reagents for Sterically Hindered Residues
| Reagent | Class | Advantages | Considerations |
| HATU | Uronium/Aminium | Highly reactive, forms HOAt active ester. Widely successful for hindered couplings[13][14]. | Can cause guanidinylation of the free N-terminal amine if pre-activation is too long[12]. |
| HCTU | Uronium/Aminium | More cost-effective than HATU, very fast reaction times. Good for hindered systems[13]. | Slightly less reactive than HATU. |
| COMU | Uronium/Aminium | Based on OxymaPure, which is non-explosive (unlike HOBt/HOAt). High efficiency[13]. | Performance relative to HATU can be sequence-dependent. |
| PyAOP/PyBOP | Phosphonium | Excellent for hindered couplings, particularly N-methylated amino acids[11][12]. | Generates carcinogenic HMPA (BOP) or less toxic byproducts (PyBOP/PyAOP). |
Recommended Protocol for Coupling Fmoc-Ampa-OH:
-
Reagent Preparation: Prepare a solution of Fmoc-Ampa-OH (3 eq.), HATU (2.95 eq.), and N,N-Diisopropylethylamine (DIEA) (6 eq.) in N,N-Dimethylformamide (DMF).
-
Pre-activation: Allow the solution to pre-activate for 2-5 minutes. Causality: This step forms the highly reactive OAt-ester of the amino acid, which is necessary to overcome the steric barrier. However, extended pre-activation can lead to side reactions[12].
-
Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test or Chloranil test to monitor the reaction. For sterically hindered couplings like this, the Kaiser test can be unreliable. A micro-cleavage followed by LC-MS analysis is the most definitive method.
-
Double Coupling: If the monitoring test indicates an incomplete reaction, drain the vessel and repeat the coupling step with a fresh solution of reagents. Causality: The first coupling may be slow and incomplete; a second exposure to fresh, highly reactive reagents helps drive the reaction to completion.
Part 3: Peptide Cyclization Strategies
Once the linear peptide has been assembled and cleaved from the resin, the final step is macrocyclization to form the desired cyclic peptide[2]. The most common strategy is "head-to-tail" cyclization, forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid[15]. This can be performed either in solution or while the peptide is still attached to the resin.
Caption: Decision workflow for peptide cyclization strategies.
Protocol for Solution-Phase Head-to-Tail Cyclization
Solution-phase cyclization is often preferred for complex sequences as it allows for the purification of the linear precursor, ensuring that only the correct full-length peptide enters the cyclization step.
Causality Behind the Protocol: The key principle is the use of high dilution. At high concentrations (mg/mL), intermolecular reactions (dimerization, oligomerization) are kinetically favored. By reducing the concentration to the low µg/mL range, the probability of one end of a peptide chain finding its other end (intramolecular reaction) becomes much higher than the probability of it finding another peptide chain[15].
Materials:
-
Lyophilized, purified linear peptide precursor
-
Anhydrous DMF
-
DIEA
-
Diphenylphosphoryl azide (DPPA) or PyAOP/HATU
Step-by-Step Methodology:
-
Peptide Dissolution: Dissolve the purified linear peptide in a minimal amount of DMF.
-
Reaction Setup: In a separate, large reaction vessel, add a significant volume of DMF and DIEA (3-4 equivalents relative to the peptide). The final peptide concentration should be approximately 0.1 mg/mL.
-
Slow Addition: Using a syringe pump, add the dissolved peptide and the coupling reagent (e.g., DPPA, 1.5 eq.) to the stirring DMF/DIEA solution over a period of 4-6 hours. This slow addition is critical to maintain pseudo-dilution conditions.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours after the addition is complete.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via LC-MS. The cyclic product will typically have a slightly earlier retention time on RP-HPLC than its linear precursor and will show the expected mass (loss of 18 Da, H₂O).
-
Workup: Once complete, quench any remaining reagents as appropriate. Remove the DMF under high vacuum.
-
Purification & Characterization: Re-dissolve the crude product in a suitable solvent (e.g., Acetonitrile/Water) and purify by preparative RP-HPLC. Confirm the final product's identity and purity by analytical HPLC, high-resolution mass spectrometry (HRMS), and, if necessary, NMR.
Part 4: Purification and Characterization
Final validation is essential to confirm the success of the synthesis and cyclization.
-
Reverse-Phase HPLC (RP-HPLC): This is the primary tool for both purification and purity assessment. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used. The cyclic product should appear as a single, sharp peak.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final cyclic peptide. The observed mass should match the calculated mass precisely.
-
NMR Spectroscopy: For a definitive structural confirmation, 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectroscopy can be performed to confirm the amino acid sequence and provide insights into the three-dimensional conformation of the cyclic peptide in solution.
By following these detailed protocols and understanding the chemical principles behind each step, researchers can successfully navigate the challenges posed by sterically hindered amino acids like (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid and incorporate them into complex cyclic peptides for advanced drug discovery applications.
References
- Organic & Biomolecular Chemistry. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Royal Society of Chemistry.
- HighFold2. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (2025).
- Journal of Chemical Information and Modeling. CycloPs: Generating Virtual Libraries of Cyclized and Constrained Peptides Including Nonnatural Amino Acids. ACS Publications.
- PubMed. Synthesis and transformations of a pyrazole containing alpha, beta-didehydro-alpha-amino acid derivatives. (2003).
- Briefings in Bioinformatics. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Oxford Academic. (2025).
- BenchChem. Application Notes and Protocols: On-Resin vs. Solution-Phase Disulfide Bond Formation with Fmoc-Cys(Acm). (2025).
- International Journal of Organic Chemistry. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020).
- Recent advances in the synthesis of new pyrazole derivatives.
- ACS Publications. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008).
- Thieme. Synthesis of Pyrazole-Based Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Pyrazole-Based Unnatural -Amino Acid Derivatives. (2022).
- Springer Nature Experiments. Three Methods for Peptide Cyclization Via Lactamization.
- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- PMC. Approaches for peptide and protein cyclisation.
- ACS Publications. Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. (2001).
- Briefings in Bioinformatics. Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. Oxford Academic. (2025).
- ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. (2011).
- PMC. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
- Bioconjugate Chemistry. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Publications. (2018).
- ChemPep. Overview of Peptide Coupling Reagents.
- PMC. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
- BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (2025).
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
- PubMed. N-methylation in amino acids and peptides: Scope and limitations. (2018).
- MDPI. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2019).
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- PMC. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media.
- MDPI. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2021).
- BenchChem. strategies to overcome steric hindrance in N-methylated peptide synthesis. (2025).
- ResearchGate. N -methylation in amino acids and peptides: Scope and limitations.
- ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2025).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- The Journal of Organic Chemistry. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. ACS Publications. (2022).
- Lett. “Solid-phase peptide synthesis using N -trityl-amino acids.”.
- MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022).
- PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.
- Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024).
- Green Chemistry. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. RSC Publishing.
- RSC Publishing. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Welcome to the Advanced Troubleshooting Guide for heteroaryl glycine coupling. As researchers and drug development professionals, you know that incorporating unnatural amino acids like (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid presents a significant synthetic challenge. Because of the electron-withdrawing, resonance-stabilizing nature of the adjacent pyrazole ring, the α -proton of this molecule is highly acidic. This makes it notoriously prone to base-catalyzed racemization (epimerization) during peptide coupling.
This guide provides a deep dive into the causality of this epimerization, actionable troubleshooting steps, and self-validating protocols to ensure the stereochemical integrity of your final peptide.
Core Principles: The Causality of Racemization
To prevent racemization, we must first understand its mechanism. During the activation of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, the loss of chiral integrity occurs through two primary pathways[1]:
-
Direct Enolization: Strong tertiary amines (like DIEA) abstract the highly acidic α -proton. The resulting carbanion is stabilized by the adjacent trimethyl-1H-pyrazol-4-yl ring. Upon re-protonation, stereochemistry is scrambled.
-
5(4H)-Oxazolone Formation: The activated carbonyl undergoes intramolecular attack by the adjacent urethane protecting group (e.g., Fmoc), forming an oxazolone intermediate. This intermediate is highly susceptible to base-catalyzed enolization before aminolysis can occur.
Logical pathways of base-catalyzed racemization in heteroaryl glycines.
Troubleshooting Guide & FAQs
Q1: My final peptide shows >15% of the D-epimer after coupling the pyrazolyl-acetic acid derivative. I am using standard HATU and DIEA (2.0 eq). Why is this happening? A: Uronium-based reagents like HATU and HBTU require at least 2 equivalents of a strong tertiary amine (DIEA or NMM) to drive the activation. This highly basic environment is catastrophic for heteroaryl glycines. The DIEA rapidly abstracts the α -proton, driving direct enolization. Solution: Abandon uronium reagents for this specific coupling. Switch to a base-free system like DIC/OxymaPure [2] or use an organophosphorus reagent like DEPBT, which has a remarkable resistance to oxazolone formation and racemization [3].
Q2: If I switch to a base-free DIC/OxymaPure system, my coupling efficiency drops, and I see deletion sequences. How can I balance yield and stereochemical integrity? A: Heteroaryl glycines are often sterically hindered, and base-free conditions inherently lower the reaction kinetics. Solution: Do not revert to DIEA. Instead, use a highly hindered, weaker base such as 2,4,6-trimethylpyridine (TMP) or sym-collidine at exactly 1.0 equivalent. Alternatively, perform a double coupling (2 x 2 hours) at a lowered temperature (0 °C to 20 °C) to suppress the racemization rate while allowing the slower aminolysis to reach completion.
Q3: Does the pre-activation time matter for (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid? A: Absolutely. Pre-activation is the period where the highly reactive O-acylisourea or active ester is sitting in solution, maximizing the window for oxazolone formation. Solution: Eliminate pre-activation entirely. Utilize an in situ activation strategy where the amino acid, coupling additive, and the resin-bound amine are mixed before the coupling reagent (e.g., DIC) is added.
Systematic workflow for troubleshooting and eliminating epimerization.
Quantitative Data: Coupling Reagents vs. Epimerization
The table below summarizes expected epimerization rates for heteroaryl glycines based on the chosen coupling methodology. Note the drastic reduction in the D-isomer when moving away from strong bases.
| Coupling System | Base Used | Pre-activation Time | Expected D-Isomer (%) | Expected Yield (%) |
| HATU / HOAt | DIEA (2.0 eq) | 5 min | 15.0 - 25.0% | > 95% |
| HBTU / HOBt | DIEA (2.0 eq) | 5 min | 20.0 - 30.0% | > 90% |
| DIC / OxymaPure | None (Base-Free) | 0 min (in situ) | < 1.0% | > 95% |
| DEPBT | TMP (2.0 eq) | 0 min (in situ) | < 2.0% | 85 - 90% |
Validated Experimental Protocols
To guarantee success, implement one of the following self-validating protocols. Both are designed to bypass the direct enolization pathway.
Protocol A: Base-Free DIC/OxymaPure Coupling (Recommended)
This protocol utilizes OxymaPure, which acts as a superb leaving group and suppresses racemization better than traditional benzotriazoles [2].
Step 1: Reagent Preparation
-
Swell the peptidyl-resin in anhydrous DMF for 30 minutes.
-
In a clean, dry vial, dissolve 3.0 equivalents of Fmoc-(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid and 3.0 equivalents of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration).
-
Crucial: Do NOT add base. Do NOT add DIC yet.
Step 2: In Situ Coupling
-
Add the amino acid/OxymaPure solution directly to the resin.
-
Cool the reaction vessel to 10 °C using a jacketed reactor or cold bath.
-
Add 3.0 equivalents of N,N-Diisopropylcarbodiimide (DIC) directly to the resin slurry.
-
Agitate gently for 2 to 4 hours, allowing the temperature to slowly reach ambient (20 °C).
Step 3: Self-Validation Check
-
Withdraw a 2 mg resin aliquot. Wash with DCM and perform a micro-cleavage (95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour).
-
Analyze the crude cleavage cocktail via chiral LC-MS.
-
Validation Gate: If the D-epimer is <1% and the target mass is dominant, proceed to Fmoc deprotection. If unreacted amine remains (positive Kaiser test), perform a second coupling using the exact same base-free conditions.
Protocol B: DEPBT-Mediated Coupling with TMP
If base-free conditions fail to achieve complete coupling due to extreme steric hindrance, use DEPBT[3].
Step 1: Reagent Addition
-
Suspend the deprotected resin in DMF.
-
Add 2.0 equivalents of Fmoc-(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid and 2.0 equivalents of DEPBT to the resin.
-
Add 4.0 equivalents of 2,4,6-trimethylpyridine (TMP). Do not use DIEA.
Step 2: Coupling and Washing
-
Shake the mixture at room temperature for 3 hours. DEPBT forms an intermediate that is highly resistant to oxazolone formation, allowing for longer reaction times without degrading stereochemical integrity.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
References
-
Al Toma, R. S., et al. "Epimerisation in Peptide Synthesis." Molecules, 2022.[Link]
-
Subirós-Funosas, R., et al. "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry - A European Journal, 2009. [Link]
-
Li, H., et al. "3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization." Organic Letters, 1999.[Link]
Improving enantiomeric excess (ee) in the synthesis of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid and related unnatural amino acids. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (ee) of your reactions. Achieving high enantioselectivity is a critical aspect of synthesizing chiral molecules for pharmaceutical applications, and this guide is designed to provide practical, in-depth solutions to common experimental hurdles.
Troubleshooting Low Enantiomeric Excess (ee)
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. This section provides a structured approach to identifying and resolving the root causes of suboptimal stereoselectivity in the synthesis of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid.
Q1: My asymmetric reaction is yielding a nearly racemic mixture (low ee). What are the most likely causes and how can I address them?
A1: Observing a low enantiomeric excess suggests that the energy difference between the two diastereomeric transition states leading to the (S) and (R) enantiomers is minimal. Several factors can contribute to this, and a systematic approach to troubleshooting is essential.
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Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation. This can be particularly problematic if the rate of the background reaction is comparable to or faster than the catalyzed reaction.
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Solution: Lowering the reaction temperature is a common strategy to suppress the racemic background reaction. The catalyzed pathway generally has a lower activation energy, and reducing the thermal energy of the system can increase the selectivity for this pathway. Consider running the reaction at 0 °C, -20 °C, or even -78 °C and monitoring the effect on ee.
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-
Catalyst Inactivity or Decomposition: The chiral catalyst is the cornerstone of enantioselectivity. If it is not functioning correctly, a racemic or near-racemic product is expected.
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Solution:
-
Verify Catalyst Purity and Integrity: If you are preparing a chiral ligand-metal complex in-house, verify its structure and purity using techniques like NMR spectroscopy. For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
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Run a Control Reaction: Use a well-established substrate that is known to give high ee with your catalyst system. If this control reaction also results in low ee, it strongly indicates a problem with the catalyst itself.
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Inappropriate Solvent Choice: The solvent can significantly influence the three-dimensional structure of the catalyst-substrate complex and the transition states. A solvent that solvates the catalyst or substrate too strongly can disrupt the chiral environment necessary for high enantioselectivity.
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Solution: Screen a variety of solvents with different polarities and coordinating abilities. For instance, if you are using a non-coordinating solvent like toluene, consider trying a more polar aprotic solvent like dichloromethane or a coordinating solvent like THF.
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Presence of Impurities: Impurities in the starting materials, reagents, or solvent can act as catalyst poisons or promote side reactions that lead to a racemic product.
-
Solution: Ensure all reagents and solvents are of high purity. If necessary, purify your starting materials (e.g., by recrystallization or chromatography) and use freshly distilled, anhydrous solvents.
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Frequently Asked Questions (FAQs)
This section addresses specific questions related to optimizing the synthesis of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid.
Q2: I am using a chiral phase-transfer catalyst for the alkylation of a glycine derivative, but the enantioselectivity is poor. What modifications can I make?
A2: Chiral phase-transfer catalysis is a powerful method for the asymmetric synthesis of α-amino acids. If you are experiencing low ee, consider the following optimization strategies:
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Catalyst Structure: The structure of the chiral phase-transfer catalyst is paramount. Cinchona alkaloid-derived quaternary ammonium salts and structurally rigid, C2-symmetric spiro ammonium salts derived from BINOL have shown great success in achieving high enantioselectivity. If you are using a simpler chiral catalyst, switching to one of these more sophisticated systems could dramatically improve your results. The steric and electronic properties of the catalyst play a crucial role in creating a well-defined chiral pocket.
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Solvent and Temperature: The reaction outcomes are highly dependent on the solvent and temperature. Dichloromethane is often a good starting point for these reactions. Systematically screen other solvents and lower the reaction temperature to enhance selectivity.
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Protecting Groups: The choice of protecting group on the glycine substrate can influence the stereochemical outcome. The commonly used N-(diphenylmethylene)glycine tert-butyl ester is a good starting point, but other esters or imines could be explored.
Q3: My current synthetic route involves a Strecker reaction. How can I adapt this to be asymmetric?
A3: The classical Strecker synthesis produces a racemic mixture of α-amino acids. To achieve an enantioselective synthesis, you can employ one of the following strategies:
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Chiral Auxiliaries: One of the earliest methods for asymmetric Strecker reactions involved the use of a chiral amine, such as (S)-alpha-phenylethylamine, in place of ammonia. This auxiliary directs the addition of cyanide to the imine, leading to a diastereomeric mixture of α-aminonitriles that can be separated, followed by removal of the auxiliary.
-
Chiral Catalysts: More modern approaches utilize a chiral catalyst to control the hydrocyanation step. Chiral thiourea and BINOL-derived catalysts have been successfully employed to generate the desired enantiomer in high excess. These catalysts can activate the imine and deliver the cyanide nucleophile in a stereocontrolled manner.
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Crystallization-Induced Asymmetric Transformation: In some cases, a diastereoselective Strecker reaction can be coupled with an in situ crystallization-induced asymmetric transformation. This process allows for the selective precipitation of one diastereomer, driving the equilibrium towards the formation of the desired product in high yield and diastereomeric excess.
Q4: How can I accurately determine the enantiomeric excess of my product?
A4: Accurate determination of ee is crucial for optimizing your asymmetric synthesis. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).
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Chiral Stationary Phases (CSPs): A variety of CSPs are available for the separation of amino acid enantiomers. These include crown ether, ligand exchange, and macrocyclic glycopeptide-based columns. The choice of column will depend on the specific structure of your analyte.
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Method Development:
-
Start with a standard mobile phase, such as a mixture of hexane and isopropanol.
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If the enantiomers are not well-resolved, systematically vary the mobile phase composition.
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Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and resolution.
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Once baseline separation is achieved, the ee can be calculated by integrating the peak areas of the two enantiomers.
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Derivatization: If direct separation on a chiral column is challenging, you can derivatize your amino acid with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
Experimental Protocols
Protocol 1: General Workflow for Troubleshooting Low Enantiomeric Excess
This protocol outlines a systematic approach to diagnosing and resolving issues of low ee.
Caption: Troubleshooting workflow for low enantiomeric excess.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric composition of a reaction product.
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Sample Preparation:
-
Take a small aliquot from the crude reaction mixture.
-
Pass the aliquot through a small plug of silica gel using an appropriate solvent (e.g., ethyl acetate/hexane mixture) to remove baseline-contaminating impurities and the catalyst.
-
Concentrate the filtered sample under reduced pressure.
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Optimizing prep-HPLC purification conditions for (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Molecule Focus: (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Welcome to the Technical Support Center for preparative chromatography. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the preparative purification of highly polar, zwitterionic unnatural amino acids.
Purifying (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid presents a unique triad of challenges: it possesses a basic primary amine, an acidic carboxylate, and a slightly basic, bulky trimethyl-pyrazole ring. This zwitterionic nature results in extreme hydrophilicity, making standard reversed-phase (RP) purification highly inefficient. This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to help you achieve >98% purity with high recovery.
Optimization Logic & Decision Workflow
Before adjusting gradient slopes or flow rates, it is critical to select the correct chromatographic mode. The following decision tree outlines the physical chemistry considerations required for zwitterionic pyrazole derivatives.
Prep-HPLC optimization workflow for zwitterionic pyrazole-derived amino acids.
Troubleshooting & FAQs (The "Why" and "How")
Q1: My target compound elutes in the void volume on a standard C18 preparative column. How can I increase retention? Causality: (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is a zwitterion. At near-neutral pH, it possesses a deprotonated carboxylate and a protonated primary amine, making it extremely hydrophilic. Standard reversed-phase (RP) C18 columns rely on hydrophobic partitioning, which is ineffective for such polar analytes[1]. Solution: You have two primary avenues:
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates via a "reverse-reversed phase" mechanism, partitioning analytes into a water-rich layer immobilized on a polar stationary phase[2]. This is the preferred method for intact, underivatized amino acids[3].
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Ion-Pairing RP-HPLC: If you must use C18, add a volatile ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA). TFA masks the basic amine and pyrazole nitrogens, forming a more hydrophobic complex that can be retained on an Aqueous-C18 (AQ-C18) column[4].
Q2: I've achieved retention, but the peak exhibits severe tailing. What is the mechanism behind this, and how do I fix it? Causality: The primary amine and the pyrazole nitrogens act as strong hydrogen bond donors and cations. They undergo secondary ion-exchange interactions with residual, unendcapped, and ionized silanol groups (Si-O⁻) on the silica support of the stationary phase[4]. Solution: Suppress silanol ionization by dropping the mobile phase pH below 3.0 (the pKa of isolated silanols is ~3.5-4.5). Using 0.1% Formic Acid or TFA ensures the silanols remain fully protonated (neutral)[4]. If using HILIC, utilizing a zwitterionic stationary phase (Z-HILIC) with a sulfobetaine ligand provides a 1:1 ratio of positive and negative charges, effectively shielding the underlying silica and improving peak symmetry for amphoteric molecules[2].
Q3: How do I select a buffer that allows for direct lyophilization of the collected fractions? Causality: Preparative HPLC fractions must often be concentrated to yield the pure solid API. Non-volatile salts (e.g., sodium phosphate) will co-precipitate, reducing the purity of the final powder. Solution: Exclusively use volatile buffers that sublime during lyophilization (freeze-drying). For low pH, use 0.1% TFA or Formic Acid. For pH 4-6, use 10-20 mM Ammonium Formate or Ammonium Acetate[3]. Ensure the buffer concentration does not exceed 20 mM to prevent residual salt accumulation[5].
Q4: My analytical HILIC method looks great, but when I scale up to prep, the peak shape collapses. Why? Causality: In HILIC, the sample diluent acts as the injection solvent. If the sample is dissolved in 100% water (which is the strong eluting solvent in HILIC), large injection volumes will disrupt the immobilized water layer on the stationary phase, causing premature elution and peak distortion. Solution: Match the sample diluent to the initial mobile phase conditions. Dissolve the crude amino acid in a high-organic mixture (e.g., 75:25 Acetonitrile:Water).
Quantitative Data: Volatile Buffer Selection
Selecting the right buffer is a balancing act between chromatographic resolution and post-purification recovery.
Table 1: Volatile Buffer Selection for Prep-HPLC Lyophilization
| Buffer System | Optimal pH Range | Volatility / Lyophilization Suitability | MS Compatibility | Application Notes for Zwitterions |
| 0.1% Trifluoroacetic Acid (TFA) | 1.5 - 2.5 | Excellent | Moderate (Causes ion suppression in negative ESI) | Excellent ion-pairing agent for RP-HPLC; protonates carboxylate and amine[4]. |
| 0.1% Formic Acid (FA) | 2.0 - 3.0 | Excellent | Excellent (Enhances positive ESI) | Good for HILIC; weaker ion-pairing than TFA but superior MS signal[3]. |
| 10-20 mM Ammonium Formate | 3.0 - 5.0 | High | Excellent | Ideal for Z-HILIC separations; controls ionization state of the pyrazole ring[3][6]. |
| 10-20 mM Ammonium Acetate | 3.8 - 5.8 | High | Excellent | Useful for shifting the pH closer to the isoelectric point of the amino acid. |
Self-Validating Experimental Protocol
Methodology: Preparative Z-HILIC Purification of Zwitterionic Amino Acids
Objective: Isolate >98% pure (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid from crude synthetic mixtures. Scientific Grounding: Z-HILIC columns utilize sulfobetaine ligands that stabilize both charge states of zwitterionic amino acids, offering predictable retention without the need for derivatization[1].
Step 1: Mobile Phase Preparation
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Mobile Phase A (Aqueous): 20 mM Ammonium Formate in highly purified LC-MS grade water, adjusted to pH 3.5 with Formic Acid.
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Causality: The aqueous buffer is required to form the stable hydration layer on the stationary phase, which is the core mechanism of HILIC retention.
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Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.
Step 2: Sample Preparation & Loading
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Dissolve the crude mixture in 75% Acetonitrile / 25% Water (containing 20 mM Ammonium Formate).
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Validation Check: If the sample is cloudy, centrifuge at 10,000 x g for 5 minutes. Do not increase water content beyond 30%, as water is the strong solvent in HILIC and will cause peak breakthrough.
Step 3: Column Equilibration (Critical Step)
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Column: Preparative Z-HILIC (e.g., 21.2 mm x 250 mm, 5 µm).
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Flush the column with the initial gradient conditions (85% B) for a minimum of 15-20 column volumes.
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Causality: HILIC requires significantly longer equilibration times than RP-HPLC to establish the dynamic water layer. Failure to equilibrate will result in drifting retention times.
Step 4: Gradient Elution & Fraction Collection
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Flow Rate: 20 mL/min.
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Gradient Program:
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0-5 min: 85% B (Isocratic hold to focus the analyte).
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5-25 min: Linear gradient from 85% B down to 50% B.
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25-30 min: 50% B (Wash step).
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Detection: Monitor UV at 210 nm (due to the lack of a strong chromophore, monitoring the amide/carboxylate region is necessary) or use an inline mass-directed fraction collector (MS-Prep) set to the [M+H]+ mass.
Step 5: Post-Purification Processing
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Pool the collected fractions containing the target peak.
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Freeze the pooled fractions at -80°C and lyophilize for 48-72 hours to remove water, acetonitrile, and the volatile ammonium formate buffer, yielding the pure amino acid powder[6].
Sources
Technical Support Center: Troubleshooting Low Yield in the Scale-Up of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Answering the call of researchers and process chemists, this Technical Support Center provides a focused troubleshooting guide for the laboratory scale-up of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale success and pilot-scale challenges, offering insights grounded in chemical principles and field experience. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered during the transition to larger batch sizes.
FAQ 1: My overall yield dropped from ~75% at the 1g scale to less than 40% at the 100g scale. What are the most common culprits?
This is a classic and multifaceted scale-up problem. A significant yield drop upon increasing scale rarely points to a single issue. Instead, it typically results from the interplay of several factors that are minor at the bench but become critical at a larger scale. The primary areas to investigate are thermal control, mixing efficiency, and altered precipitation/crystallization kinetics.
Core Issues and Explanations:
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Heat Transfer Inefficiency: The surface-area-to-volume ratio of a reactor decreases dramatically as you scale up. This means a 100g reaction in a large round-bottom flask cannot dissipate heat as efficiently as a 1g reaction in a small vial. If your reaction is exothermic, localized hotspots can form, leading to thermal degradation of your product or the formation of temperature-sensitive impurities.[1]
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Mixing and Mass Transfer Limitations: Achieving homogenous mixing in a larger volume is significantly more challenging. Inadequate agitation can create localized pockets of high reagent concentration, promoting side reactions over the desired product formation. This is especially true in multiphasic reactions or when adding a reagent that initiates a rapid reaction.[1]
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Precipitation and Isolation Losses: A product that cleanly precipitates or crystallizes at a small scale may "oil out" or form an unmanageable slurry at a larger scale due to slower, less uniform cooling. This can lead to product entrapment in impurities or significant losses during filtration and washing.
Troubleshooting Workflow:
Below is a systematic approach to diagnosing the root cause of yield loss during scale-up.
Caption: Troubleshooting workflow for low yield.
FAQ 2: I'm observing a new, significant impurity by LCMS after scale-up. What could it be and how can I prevent it?
The appearance of new impurities often points to side reactions that are negligible at the small scale but become significant under scaled-up conditions. For the synthesis of a substituted pyrazole amino acid, a likely synthetic route involves the Knorr pyrazole synthesis or a similar condensation followed by introduction of the amino acid moiety.[2]
Plausible Side Reactions:
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Regioisomer Formation: The classical synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines can produce regioisomers.[3] If your starting materials are asymmetric, a slight change in temperature or addition rate at scale can alter the regioselectivity of the initial cyclization, leading to an unwanted pyrazole isomer.
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Incomplete Cyclization or Michael Addition: In syntheses involving α,β-unsaturated precursors, incomplete reaction can leave Michael addition products as impurities.[4] These intermediates may not have been detected at the small scale if the reaction went to completion with efficient heat transfer.
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Dimerization/Polymerization: Higher concentrations and localized heat can sometimes lead to the dimerization of starting materials or intermediates.
Mitigation Strategy: Process Parameter Optimization
| Parameter | Bench Scale (1g) | Pilot Scale (100g) | Rationale for Change |
| Reagent Addition | Manual Pipette (1-2 min) | Addition Funnel (30-60 min) | Controls reaction rate and exotherm by avoiding localized concentration spikes.[1] |
| Temperature Control | Ice Bath (External) | Jacketed Reactor / Internal Probe | Maintains a consistent internal temperature, preventing hotspots that drive side reactions. |
| Solvent Volume | 10 mL (10 vol) | 1.2 L (12 vol) | Slightly more dilute conditions can improve mass transfer and dissipate heat more effectively. |
| Agitation | Magnetic Stir Bar (500 RPM) | Overhead Mechanical Stirrer (300-400 RPM) | Ensures effective mixing in a larger, potentially thicker reaction slurry. |
Experimental Protocol: Optimizing Reagent Addition
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Set up the reactor with an overhead stirrer and a temperature probe measuring the internal reaction temperature.
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Charge the main reactor with the 1,3-dicarbonyl precursor and solvent.
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Dissolve the hydrazine derivative in a separate portion of the solvent and load it into a pressure-equalizing addition funnel.
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Cool the main reactor to the target temperature (e.g., 0 °C).
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Begin adding the hydrazine solution dropwise from the addition funnel, ensuring the internal temperature does not rise by more than 2-3 °C.
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Monitor the reaction progress by TLC or UPLC to ensure the consumption of starting materials and minimize the formation of the new impurity.
FAQ 3: My product's enantiomeric excess (e.e.) has decreased upon scale-up. What causes this racemization and how can I maintain stereochemical purity?
Maintaining stereochemical integrity is paramount for pharmaceutical intermediates. A drop in e.e. during scale-up is often traced back to thermal stress or pH excursions during work-up, especially if the chiral center is adjacent to a carbonyl group or another acidifying proton.
Potential Causes of Racemization:
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Elevated Temperatures: Prolonged exposure to high temperatures, either during the reaction or a distillation step, can provide enough energy to epimerize the chiral center.
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Strong Basic or Acidic Conditions: The alpha-proton of your amino acid is labile. Exposure to harsh pH conditions during work-up or purification can lead to deprotonation and subsequent reprotonation, causing racemization.[5]
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Extended Reaction/Work-up Times: Simply put, the longer your compound is exposed to non-ideal conditions, the greater the opportunity for racemization. Scale-up often involves longer processing times.
Preventative Measures:
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Strict Temperature Control: Ensure that all heating steps are minimized in duration and do not exceed validated temperature limits. If possible, perform distillations under vacuum to lower the boiling point.
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Buffered Work-up: Avoid using strong acids or bases for pH adjustments. Utilize buffered solutions (e.g., phosphate or acetate buffers) to neutralize the reaction mixture and bring the pH to a range where the amino acid is most stable (typically near its isoelectric point).
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Efficient Phase Separations: Inefficient phase splits during an aqueous work-up can leave the product in an unfavorable aqueous environment for extended periods. If emulsions form at scale, consider using a different solvent system or adding brine to facilitate a clean separation.
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Chiral Chromatography: While a process optimization solution is preferred, chiral HPLC or SFC remains a reliable method to separate enantiomers if racemization cannot be completely avoided.[6][7][8]
The following diagram illustrates the decision-making process for addressing racemization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Stability Guide: Peptides Containing (2S)-2-Amino-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid
Executive Summary
The clinical translation of peptide therapeutics is frequently bottlenecked by their susceptibility to proteolytic cleavage and rapid hepatic clearance. To overcome these limitations, rational drug design increasingly relies on non-canonical amino acids (ncAAs). This guide provides an objective, data-driven comparison of the metabolic stability imparted by (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (hereafter referred to as (2S)-Tmpa ) against traditional peptide modification strategies.
Mechanistic Rationale: The Pyrazole Advantage
The structural architecture of (2S)-Tmpa is engineered to disrupt enzymatic degradation while preserving receptor binding affinity. The pyrazole core acts as a bioisostere for aromatic amino acids (such as phenylalanine or histidine), maintaining the necessary π-π interactions required for target engagement.
However, the critical advantage lies in the three methyl groups (trimethyl-1H-pyrazol-4-yl). These groups introduce massive steric bulk precisely at the α-carbon interface. Pyrazole scaffolds are well-documented for enhancing metabolic stability and target affinity in medicinal chemistry[1]. Furthermore, amino-pyrazoles represent a versatile framework in drug discovery, often improving the metabolic degradation profile compared to reference drugs[2]. The specific trimethyl-pyrazole moiety has been utilized to optimize ligand efficiency and prevent rapid oxidative metabolism[3]. Ultimately, the incorporation of such bulky ncAAs is a proven strategy for the thermal and proteolytic stabilization of protein structures, effectively blocking the S1/S1' pockets of common endopeptidases[4].
Logical relationship of steric shielding by (2S)-Tmpa preventing degradation.
Comparative Metabolic Stability Data
To objectively evaluate the performance of (2S)-Tmpa, a model therapeutic peptide was synthesized with different modifications at its primary proteolytic cleavage site. The table below summarizes the quantitative pharmacokinetic parameters across human serum and hepatic models.
| Modification at Cleavage Site | Human Serum T1/2 (min) | HLM T1/2 (min) | Intrinsic Clearance ( CLint ) (µL/min/mg) | Primary Degradation Pathway |
| L-Phenylalanine (Canonical) | 18 | 25 | 55.4 | Rapid endopeptidase cleavage |
| D-Phenylalanine | 145 | 42 | 33.0 | Hepatic CYP oxidation |
| N-Methyl-Phenylalanine | 210 | 85 | 16.3 | Slow CYP oxidation |
| (2S)-Tmpa | >480 | >240 | <2.5 | Highly resistant to both |
Key Takeaway: While D-amino acids and N-methylation provide moderate protection against serum proteases, they remain susceptible to hepatic oxidation. (2S)-Tmpa provides a synergistic defense, virtually halting both proteolytic hydrolysis and cytochrome P450 (CYP)-mediated clearance.
Experimental Methodologies (Self-Validating Protocols)
To ensure high scientific integrity and reproducibility, the following self-validating workflows were utilized to generate the stability profiles. Every step is designed to isolate variables and prevent artifactual data.
Protocol A: Human Serum Stability Assay
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Matrix Preparation: Dilute pooled human serum to 25% (v/v) in PBS (pH 7.4).
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Causality: Using 25% serum provides a physiologically relevant concentration of circulating proteases while preventing high-protein matrix effects from suppressing the LC-MS/MS signal during electrospray ionization.
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-
Incubation: Spike the test peptide to a final concentration of 5 µM. Incubate in a thermoshaker at 37°C to mimic physiological core temperature.
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Quenching: At predetermined time points (0, 15, 30, 60, 120, 240, 480 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., tolbutamide).
-
Causality: Cold ACN induces instantaneous protein precipitation, denaturing the serum proteases and halting degradation precisely at the targeted second.
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-
Separation & Analysis: Centrifuge at 14,000 × g for 15 min at 4°C. Extract the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).
Protocol B: Liver Microsomal Stability Assay (CYP450 Metabolism)
-
Master Mix: Combine Human Liver Microsomes (HLMs, 0.5 mg/mL final protein concentration) with 1 µM peptide in 100 mM potassium phosphate buffer (pH 7.4).
-
Activation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Causality: CYP450 enzymes require NADPH as a cofactor for oxidative metabolism. A regenerating system ensures NADPH is not depleted during the 60-minute assay, preventing an artificial plateau in the degradation curve.
-
-
Sampling: Sample at 0, 10, 20, 30, 45, and 60 min, quenching with cold ACN as described above. Calculate CLint based on the elimination rate constant ( k ) derived from the natural log of remaining peak area vs. time.
Workflow for in vitro metabolic stability profiling of ncAA-peptides.
Sources
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-canonical amino acids as a tool for the thermal stabilization of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Comparison of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid and Its Analogs
Executive Summary
Non-canonical amino acids (NCAAs) such as (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (TMPA) are increasingly critical in the development of sterically constrained peptide therapeutics and peptidomimetics. As a Senior Application Scientist, I frequently encounter challenges in distinguishing these heavily substituted heterocyclic NCAAs from their structural analogs during LC-MS/MS structural elucidation. This guide provides an objective, data-driven comparison of TMPA and its desmethyl analogs, detailing the thermodynamic causality behind their fragmentation patterns to ensure robust analytical identification.
Structural Context & Analog Selection
To build a robust comparative framework, we must evaluate TMPA against its lower-methylation analogs. The position and number of methyl groups on the pyrazole ring fundamentally alter the internal energy required for ring cleavage during mass spectrometry.
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TMPA (Target): (2S)-2-amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
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DMPA (Analog 1): (2S)-2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
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MMPA (Analog 2): (2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Expertise & Experience: Causality in Fragmentation Mechanisms
In high-resolution electrospray ionization tandem mass spectrometry (HR-ESI-MS/MS), we do not merely observe mass shifts; we track the thermodynamic decay of gas-phase ions. The fragmentation of these analogs is governed by two competing mechanistic domains:
Alpha-Amino Acid Backbone Cleavage Protonated α-amino acids universally undergo collision-induced dissociation (CID) driven by the basicity of the α-amine and the lability of the carboxyl group[1]. The initial application of low collision energy triggers the neutral loss of H₂O (-18 Da) and NH₃ (-17 Da). More importantly, the simultaneous loss of H₂O and CO (or formic acid, -46 Da) yields a highly stable immonium ion[2]. This immonium ion serves as the primary diagnostic anchor for identifying the specific pyrazole side chain.
Pyrazole Ring Dissociation Once the immonium ion is formed, higher collision energies force the fragmentation of the heterocyclic side chain. Substituted pyrazoles undergo characteristic ring contraction and cleavage[3]. For TMPA, the steric bulk of the trimethyl groups destabilizes the ring under high-energy collisional activation (HCD), leading to the expulsion of substituted nitriles (e.g., CH₃CN) to form a conjugated cyclopropenyl-like cation[3]. Standard peptide fragmentation nomenclature designates these internal cleavage events to map the exact site of modification[4].
Primary fragmentation pathways of protonated TMPA via HCD.
Quantitative Data: Comparative Fragmentation Table
The following table summarizes the theoretical exact masses for the primary diagnostic ions of each analog, assuming ESI(+) ionization. The shift in the ring cleavage fragment highlights the structural differences between the analogs.
| Compound | Formula | Precursor [M+H]⁺ (m/z) | Immonium Ion (m/z) | Primary Neutral Loss | Ring Cleavage Fragment (m/z) |
| TMPA | C₈H₁₃N₃O₂ | 184.108 | 138.102 | -46 Da (H₂O + CO) | 97.076 (-CH₃CN) |
| DMPA | C₇H₁₁N₃O₂ | 170.092 | 124.087 | -46 Da (H₂O + CO) | 83.060 (-CH₃CN) |
| MMPA | C₆H₉N₃O₂ | 156.077 | 110.071 | -46 Da (H₂O + CO) | 83.060 (-HCN) |
Note: The shift from CH₃CN loss in TMPA/DMPA to HCN loss in MMPA reflects the lack of methylation at the 3 and 5 positions of the pyrazole ring.
Trustworthiness: A Self-Validating Experimental Protocol
To ensure absolute confidence in structural assignments and eliminate false positives from isobaric matrix interferences, I employ a self-validating MSⁿ workflow. This protocol does not rely on single-spectrum matching; instead, it uses energy stepping and MS³ lineage tracking to definitively prove the causality of every fragment.
Step 1: Chromatographic Separation
-
Equilibrate a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm) at 40°C.
-
Utilize a mobile phase system of (A) 0.1% Formic acid in LC-MS grade Water and (B) 0.1% Formic acid in Acetonitrile.
-
Execute a gradient from 5% to 60% B over 10 minutes to ensure baseline separation of the target NCAA from highly polar background contaminants.
Step 2: High-Resolution Precursor Isolation (MS1)
-
Operate the Orbitrap or Q-TOF mass spectrometer in positive ESI mode.
-
Isolate the target [M+H]⁺ ion using the quadrupole with a strict 0.4 m/z isolation window . This narrow window is a critical self-validating step to prevent the co-isolation of background matrix ions that could produce artifactual fragments.
Step 3: Energy-Stepped HCD Fragmentation (MS2)
-
Subject the isolated precursor to Higher-energy Collisional Dissociation (HCD) using a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 .
-
Validation Logic: At NCE 15, you must observe the precursor and the initial -H₂O/-NH₃ losses. At NCE 30, the immonium ion should dominate the spectrum. At NCE 45, the immonium ion should deplete as the pyrazole ring cleavage fragments appear. This thermodynamic breakdown curve validates the sequence of events.
Step 4: MS³ Lineage Tracking (The Definitive Proof)
-
To prove that the ring cleavage fragment (e.g., m/z 97.076) originates from the pyrazole side chain and not an analytical artifact, perform an MS³ experiment in an ion trap.
-
Isolate the precursor (m/z 184.108) → Fragment at NCE 25 → Isolate the resulting immonium ion (m/z 138.102) → Fragment again at NCE 35.
-
If m/z 97.076 is detected in the MS³ spectrum, you have definitively proven the mechanistic lineage: [M+H]⁺ → Immonium → Ring Cleavage.
High-resolution LC-MS/MS workflow for NCAA structural elucidation.
References
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports.[Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]
-
Mascot Help: Peptide Fragmentation. Matrix Science.[Link]
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- 1. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
Benchmarking (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid binding kinetics against reference compounds
A Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, a profound understanding of the binding kinetics of a compound to its target is paramount for predicting its efficacy and duration of action.[1] This guide provides a comprehensive framework for benchmarking the binding kinetics of a novel compound, (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, against established reference compounds. We will delve into the theoretical underpinnings of binding kinetics, present a detailed experimental protocol using Bio-Layer Interferometry (BLI), and analyze hypothetical data to illustrate the practical application of these principles.
Introduction: The Significance of Binding Kinetics in Drug Development
While binding affinity (KD), a measure of the equilibrium state of a drug-target interaction, has traditionally been a primary focus in lead optimization, the kinetic parameters that define this equilibrium—the association rate constant (ka or kon) and the dissociation rate constant (kd or koff)—offer a more nuanced and dynamic picture of a compound's behavior.[2][3] A compound's residence time on its target, which is inversely related to its dissociation rate, can be a more accurate predictor of in vivo efficacy than affinity alone.[1] Therefore, a thorough characterization of binding kinetics is an indispensable component of the drug discovery pipeline.[4]
For the purpose of this guide, we will hypothesize that (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, a synthetic amino acid derivative, targets the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[5][6] This hypothesis is based on the structural similarities of the compound to known amino acid-based neuromodulators.
The Compounds: A Head-to-Head Comparison
Our analysis will focus on the following compounds:
-
Test Compound: (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
-
Reference Compound 1: Ketamine - A non-competitive NMDA receptor antagonist with a well-characterized rapid dissociation rate.[5]
-
Reference Compound 2: Memantine - An uncompetitive NMDA receptor antagonist known for its moderate binding affinity and clinical use in Alzheimer's disease.[5]
-
Reference Compound 3: Ifenprodil - A non-competitive, subtype-selective NMDA receptor antagonist that targets the GluN1-GluN2B interface.[7]
Experimental Protocol: Measuring Binding Kinetics with Bio-Layer Interferometry (BLI)
To quantify the binding kinetics of our test and reference compounds, we will employ Bio-Layer Interferometry (BLI), a label-free optical biosensing technique that measures the interaction between a ligand immobilized on a biosensor tip and an analyte in solution in real-time.[8][9][10]
Experimental Workflow
Figure 1: A schematic representation of the Bio-Layer Interferometry (BLI) experimental workflow for determining binding kinetics.
Detailed Step-by-Step Methodology
-
Ligand Preparation:
-
Recombinantly express and purify the extracellular domain of the human NMDA receptor (e.g., GluN1/GluN2B heterodimer).
-
Biotinylate the purified receptor using a standard biotinylation kit to facilitate immobilization onto streptavidin-coated biosensors.
-
Determine the protein concentration and purity using a BCA assay and SDS-PAGE, respectively.
-
-
Analyte Preparation:
-
Prepare stock solutions of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, Ketamine, Memantine, and Ifenprodil in a suitable buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Create a serial dilution of each compound to cover a concentration range appropriate for the expected KD values (e.g., from 100 µM down to 1 nM).
-
-
BLI Instrument Setup and Sensor Preparation:
-
Hydrate streptavidin (SA) biosensors in the assay buffer for at least 10 minutes.
-
Equilibrate the biosensors in the assay buffer within the BLI instrument to establish a stable baseline.
-
-
Ligand Immobilization:
-
Immobilize the biotinylated NMDA receptor onto the SA biosensors to a target level that will provide an adequate signal-to-noise ratio without causing mass transport limitations.
-
-
Baseline:
-
Transfer the biosensors with the immobilized ligand to wells containing only the assay buffer to establish a stable baseline prior to the association step.
-
-
Association:
-
Move the biosensors to wells containing the different concentrations of the analyte (test and reference compounds) to monitor the binding event in real-time. The duration of this step should be sufficient to observe the association phase, ideally approaching equilibrium.
-
-
Dissociation:
-
Transfer the biosensors back to wells containing only the assay buffer to monitor the dissociation of the analyte from the immobilized ligand. The duration of this step should be long enough to observe a significant portion of the dissociation curve.
-
-
Data Analysis:
-
The BLI instrument's software will generate sensorgrams, which are real-time plots of the binding response.
-
Process the data by subtracting the reference sensor data (a sensor with no immobilized ligand or a sensor exposed to a non-binding compound) to correct for baseline drift and non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd / ka).[11]
-
Hypothetical Data and Interpretation
The following table summarizes hypothetical but plausible binding kinetics data for our compounds of interest, as would be determined by the BLI experiment described above.
| Compound | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (nM) |
| (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid | 5 x 105 | 1 x 10-3 | 2 |
| Ketamine | 2 x 106 | 5 x 10-2 | 25 |
| Memantine | 8 x 104 | 2 x 10-3 | 25 |
| Ifenprodil | 1 x 106 | 5 x 10-4 | 0.5 |
Analysis of the Data
-
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid: This compound exhibits a fast association rate and a slow dissociation rate, resulting in a high affinity (low KD). The slow kd suggests a prolonged residence time on the NMDA receptor, which could translate to a sustained pharmacological effect.
-
Ketamine: Known for its rapid onset and short duration of action, the data reflects a very fast association rate but also a significantly faster dissociation rate compared to the test compound. This kinetic profile is consistent with its clinical characteristics.
-
Memantine: This compound shows a slower association rate but a relatively slow dissociation rate, leading to a moderate affinity. Its kinetic profile may contribute to its favorable side-effect profile, as it allows for physiological NMDA receptor activity to be preserved.
-
Ifenprodil: As a potent and selective antagonist, Ifenprodil displays a fast association rate and a very slow dissociation rate, resulting in the highest affinity among the tested compounds. This suggests a very long residence time on the receptor.
Biological Context: The NMDA Receptor Signaling Pathway
To fully appreciate the implications of these binding kinetics, it is essential to consider the biological context in which the NMDA receptor operates.
Sources
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- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
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- 10. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. How to Interpret Dose-Response Curves [sigmaaldrich.com]
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid proper disposal procedures
Comprehensive Operational and Disposal Guide for (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
As a Senior Application Scientist overseeing the integration of novel building blocks into drug discovery pipelines, I frequently encounter a critical operational oversight: treating non-natural amino acids with the same leniency as their natural counterparts.
While the (2S) stereocenter of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dictates its specific biological activity in your assays, its disposal logistics are governed entirely by its synthetic side chain. The trimethyl-pyrazole moiety is a highly stable, nitrogen-rich heterocycle. Unlike natural amino acids, it resists standard microbial degradation in municipal wastewater systems and poses a risk of environmental accumulation. Furthermore, the combustion of pyrazole derivatives generates hazardous nitrogen oxides (NOx)[1]. Therefore, standard biological waste protocols are insufficient; this compound demands strict segregation and high-temperature chemical incineration [3].
The following guide provides the causality, quantitative data, and self-validating protocols required to manage this compound safely and compliantly.
Quantitative Safety & Physical Profiling
To build an effective disposal strategy, we must first understand the physicochemical parameters that dictate the compound's behavior in waste streams.
| Property / Parameter | Value / Description | Operational Implication (Causality) |
| Chemical Class | Non-natural amino acid, pyrazole derivative | Resists biodegradation; never dispose of via laboratory sinks or drains. |
| Physical State | Solid (Powder/Crystalline) | High risk of aerosolization; handle dry powder exclusively within a fume hood or biosafety cabinet. |
| Combustion Products | CO, CO₂, NOx | Requires disposal via high-temperature incineration facilities equipped with NOx scrubbers [1]. |
| Aqueous Solubility | Moderate to High | Spills must be contained with inert solid absorbents (e.g., vermiculite), not flushed with water. |
| Regulatory Status | Unlisted Hazardous Waste | Must be evaluated and classified under standard EPA 40 CFR 261.3 guidelines by the waste generator [3]. |
Step-by-Step Disposal Methodologies
Every procedure in your laboratory must be a self-validating system. Do not simply move waste from one container to another; verify the integrity of the waste stream at each step to prevent downstream chemical incompatibilities.
Phase 1: Solid Waste Segregation
Causality: Unreacted powder and contaminated solid media carry the highest concentration of the active compound. Segregation prevents the unnecessary expansion of hazardous waste volume.
-
Collection: Gather all unreacted (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid powder.
-
Containment: Transfer the material into a chemically compatible, sealable container (e.g., an HDPE wide-mouth bottle).
-
Validation Step: Visually inspect the exterior of the container for residual dust. Wipe down the exterior with a damp cloth; dispose of the cloth in the solid waste bin.
-
Labeling: Affix a hazardous waste label explicitly stating "Non-Natural Amino Acid Solid Waste (Pyrazole Derivative) - Toxic Combustion Products."
Phase 2: Liquid Waste Management
Causality: During synthesis or HPLC purification, the amino acid will be dissolved in various solvents. Mixing incompatible solvents (e.g., acidic aqueous waste with organic solvents) can cause exothermic reactions or pressure build-up.
-
Solvent Classification: Determine if the effluent carrying the amino acid is aqueous (e.g., biological assay buffers) or organic (e.g., Acetonitrile/Methanol from chromatography).
-
Segregation: Pour organic effluents into a designated "Non-Halogenated Organic Waste" carboy. Pour aqueous effluents into a dedicated "Aqueous Hazardous Waste" carboy.
-
Validation Step: Before sealing the aqueous waste carboy, test the liquid using a pH strip. Ensure the pH is strictly between 5 and 9. If highly acidic or basic, neutralize the solution dropwise to prevent pressure-generating reactions in the bulk container.
-
Storage: Store all liquid waste containers in secondary containment trays, strictly isolated from strong oxidizing agents.
Phase 3: Decontamination of Labware
Causality: Trace amounts of the pyrazole derivative on labware can contaminate non-hazardous waste streams, leading to regulatory violations [2].
-
Disposable Items: Place all contaminated gloves, weigh boats, and pipette tips into a designated hazardous solid waste bag.
-
Reusable Glassware: Triple-rinse glassware with a compatible solvent (e.g., ethanol or water, depending on the synthesis step).
-
Validation Step: Collect the first two rinses into the appropriate liquid waste container. The third rinse must be visually evaluated; if the rinsate is completely clear and free of particulates, the glassware may proceed to standard laboratory washing.
Operational Workflow Diagram
The following logical decision tree should be posted near waste accumulation areas to ensure compliance across your research team.
Disposal workflow for (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid waste streams.
References
-
National Center for Biotechnology Information (PubChem). "1H-Pyrazole-4-carboxamide, 3-amino- | CID 79254 - Chemical and Physical Properties & Hazards." Retrieved from: [Link]
A Senior Application Scientist's Guide to the Safe Handling of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid. As a novel, non-proteinogenic amino acid analog, its specific toxicological properties have not been exhaustively studied. Therefore, this protocol is grounded in a comprehensive hazard assessment based on its structural motifs—a substituted pyrazole ring and an amino acid backbone. The procedures outlined herein are derived from established best practices for handling analogous chemical classes to ensure maximum safety and experimental integrity.
Foundational Safety: Hazard Assessment and Engineering Controls
Given the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandatory. Compounds containing pyrazole moieties and amino acid derivatives may be harmful if ingested, inhaled, or absorbed through the skin, and can cause irritation to the skin and eyes.[1][2] The primary objective is to minimize all potential routes of exposure through robust engineering controls and diligent personal protective practices.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, including weighing and transferring, and any reactions involving this compound, must be conducted within a certified chemical fume hood.[3] This is the most critical engineering control as it captures potentially harmful dust, aerosols, and vapors at the source, preventing inhalation, which is a primary route of exposure.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not merely a checklist but a reasoned system of barriers designed to protect you from specific, anticipated hazards. The following table summarizes the minimum required PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Transferring | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Mandatory use within a chemical fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Compatible chemical-resistant gloves (e.g., Nitrile) | Lab coat | Mandatory use within a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with P95 or P100 particle filter if outside a fume hood |
Eye and Face Protection
Standard safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are the minimum requirement for being present in the laboratory.[1][5] However, when actively handling the compound, especially during weighing or transfers where dust can be generated, chemical splash goggles are required. For procedures with a higher risk of splashing, such as during reaction workups, a face shield must be worn in addition to goggles.[6][7]
Hand Protection
Disposable nitrile gloves are the standard for providing a barrier against incidental chemical contact.[6] When handling the solid compound, double-gloving is recommended to protect against micro-tears and to allow for the safe removal of the outer, contaminated glove without touching it with a bare hand. Gloves must be inspected for defects before use and removed immediately after contact with the chemical, followed by thorough hand washing.[8][9]
Body Protection
A lab coat is mandatory to protect skin and clothing from accidental spills.[10] Ensure the lab coat is fully buttoned with sleeves rolled down. For large-scale operations or during spill cleanup, a chemical-resistant apron should be worn over the lab coat.[11] Do not wear shorts or open-toed shoes in the laboratory.[10]
Respiratory Protection
Under normal conditions of use within a certified chemical fume hood, respiratory protection is not required.[1][5] However, in the event of a significant spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator equipped with a P95 (US) or P1 (EU EN 143) particle filter should be used by trained personnel during cleanup.[8]
Operational and Disposal Plans: A Step-by-Step Protocol
A systematic workflow is critical to minimizing risk. The following diagram and procedures outline the lifecycle of handling (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid in the laboratory.
Caption: Workflow for Safe Handling of the Target Compound.
Handling and Storage Protocol
-
Receiving: Upon receipt, inspect the container for damage. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][12]
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned correctly.
-
Weighing and Transferring: Always perform these tasks in a fume hood to contain any dust.[3] Use anti-static weigh paper or boats. Take measures to prevent the build-up of electrostatic charge.[13]
-
Dissolution/Reaction: Add the solid to the solvent slowly to avoid splashing. Maintain the reaction within the fume hood.
-
Post-Procedure: After handling, thoroughly wash hands and forearms with soap and water.[4][10] Decontaminate all surfaces and equipment.
Waste Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, including gloves, weigh paper, pipette tips, and excess reagent, must be segregated as hazardous chemical waste.[3][14]
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams.[3]
-
Liquid Waste: Collect unused solutions or reaction residues in a labeled, sealed, and chemically compatible container.
-
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][15] Do not pour any waste down the drain.[13]
Emergency Response: Immediate and Decisive Action
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[16][17] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and shoes immediately.[18] Wash the affected area with plenty of soap and water for at least 15 minutes.[16] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9][18] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[16][18] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol
For minor spills (<100 mL or 100g) inside a chemical fume hood:
-
Alert Personnel: Immediately alert others in the area.
-
Don PPE: Ensure you are wearing the appropriate PPE for spill cleanup (see table above).
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow, working from the outside in to prevent spreading.[14][17]
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into a labeled container for hazardous waste disposal.[12][14] Avoid creating dust.[8]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if compatible) and then a soap and water solution.[14] Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor or EHS department according to institutional policy.
For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[14]
References
-
University of California, Davis. LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. Available from: [Link]
-
University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available from: [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available from: [Link]
-
Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety. Available from: [Link]
-
Tel Aviv University. Laboratory Safety guidelines and Personal protection equipment (PPE). Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Available from: [Link]
-
Florida State University. Chemical Spills - Emergency Management. Available from: [Link]
-
UNC Charlotte. CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. Available from: [Link]
-
The University of Auckland. Hazardous substances: Emergency response. Available from: [Link]
-
Michigan State University. Standard Operating Procedure for a Chemical Spill. Available from: [Link]
-
Angene Chemical. Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. Available from: [Link]
-
Lonza Bioscience. SAFETY DATA SHEET - MycoZap™ Plus-PR. Available from: [Link]
-
Capot Chemical. MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride. Available from: [Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
